6,8-Dichloro-4-methoxyquinazoline
Descripción
BenchChem offers high-quality 6,8-Dichloro-4-methoxyquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dichloro-4-methoxyquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
6,8-dichloro-4-methoxyquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-9-6-2-5(10)3-7(11)8(6)12-4-13-9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJUPPHBYCPSRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=C(C=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Signature of a Key Heterocycle: An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 6,8-dichloro-4-methoxyquinazoline
Abstract
This technical guide provides a comprehensive analysis and detailed assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the heterocyclic compound 6,8-dichloro-4-methoxyquinazoline. As a privileged scaffold in medicinal chemistry, the precise structural elucidation of substituted quinazolines is paramount for drug discovery and development. This document offers a foundational understanding of the spectroscopic characteristics of this molecule, rooted in the fundamental principles of NMR and supported by comparative data from related structures. We will delve into the causal effects of substituent placement on chemical shifts and coupling constants, providing researchers, scientists, and drug development professionals with a robust framework for the interpretation of NMR data for this class of compounds.
Introduction: The Quinazoline Scaffold and the Imperative of Spectroscopic Characterization
The quinazoline core is a recurring motif in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific substitution pattern on the quinazoline ring system profoundly influences its pharmacological profile. Consequently, unambiguous structural verification is a critical step in the synthesis and development of novel quinazoline-based therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. This guide focuses on 6,8-dichloro-4-methoxyquinazoline, a compound featuring a strategic arrangement of electron-withdrawing chloro groups and an electron-donating methoxy group. Understanding the interplay of these substituents on the NMR spectra is key to its unequivocal identification and to predicting the spectral features of analogous compounds.
Predicted ¹H NMR Spectral Analysis of 6,8-dichloro-4-methoxyquinazoline
The ¹H NMR spectrum of 6,8-dichloro-4-methoxyquinazoline is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic environment of each proton, which is modulated by the inductive and resonance effects of the chloro and methoxy substituents.
Key Predicted Resonances and Their Rationale:
-
H-2 Proton: This proton is part of the pyrimidine ring and is expected to resonate at a significantly downfield chemical shift, likely in the range of δ 8.5-9.0 ppm. Its deshielding is primarily due to the adjacent electronegative nitrogen atoms.
-
Aromatic Protons (H-5 and H-7): The benzene portion of the quinazoline ring contains two protons, H-5 and H-7. These protons are expected to appear as two distinct doublets due to meta-coupling.
-
H-5: This proton is flanked by a chlorine atom at position 6. The strong electron-withdrawing nature of the chlorine will deshield H-5, causing it to resonate at a downfield position, estimated to be around δ 7.8-8.2 ppm.
-
H-7: This proton is situated between the two chlorine atoms at positions 6 and 8. The cumulative deshielding effect of these two halogens will likely cause H-7 to resonate at a slightly more downfield position compared to H-5, potentially in the range of δ 7.9-8.3 ppm. The coupling constant between H-5 and H-7 is expected to be a small meta-coupling (J ≈ 2-3 Hz).
-
-
Methoxy Protons (4-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. The electron-donating nature of the oxygen atom will shield these protons, causing them to resonate in the upfield region of the aromatic spectrum, typically around δ 4.0-4.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 6,8-dichloro-4-methoxyquinazoline
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 9.0 | Singlet (s) | - |
| H-5 | 7.8 - 8.2 | Doublet (d) | ~2-3 |
| H-7 | 7.9 - 8.3 | Doublet (d) | ~2-3 |
| 4-OCH₃ | 4.0 - 4.5 | Singlet (s) | - |
Predicted ¹³C NMR Spectral Analysis of 6,8-dichloro-4-methoxyquinazoline
The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the substituents.
Key Predicted Carbon Resonances:
-
Quaternary Carbons:
-
C-4: This carbon is directly attached to the electron-donating methoxy group and a nitrogen atom, leading to a significant downfield shift, likely in the range of δ 160-165 ppm.[1]
-
C-6 and C-8: These carbons are directly bonded to the electronegative chlorine atoms, which will cause them to be deshielded and resonate downfield. Their chemical shifts are expected in the region of δ 130-140 ppm.
-
C-8a and C-4a: These are bridgehead carbons and their chemical shifts will be influenced by the fused ring system and adjacent substituents. C-8a is adjacent to a chlorine-bearing carbon and a nitrogen, while C-4a is adjacent to the methoxy-bearing carbon and a nitrogen. Their resonances are predicted to be in the δ 145-155 ppm range.
-
-
Tertiary Carbons (CH):
-
C-2: Similar to its attached proton, this carbon is deshielded by the two adjacent nitrogen atoms and is expected to have a chemical shift in the range of δ 150-155 ppm.
-
C-5 and C-7: These aromatic carbons will have chemical shifts influenced by the adjacent chloro substituents. They are expected to resonate in the aromatic region, likely between δ 120-130 ppm.
-
-
Methoxy Carbon (4-OCH₃): The carbon of the methoxy group will appear at a characteristic upfield chemical shift, typically in the range of δ 55-60 ppm.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts for 6,8-dichloro-4-methoxyquinazoline
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 160 - 165 |
| C-4a | 145 - 155 |
| C-5 | 120 - 130 |
| C-6 | 130 - 140 |
| C-7 | 120 - 130 |
| C-8 | 130 - 140 |
| C-8a | 145 - 155 |
| 4-OCH₃ | 55 - 60 |
Experimental Protocol for NMR Spectroscopy
The following provides a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 6,8-dichloro-4-methoxyquinazoline and related analogs.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid 6,8-dichloro-4-methoxyquinazoline.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Cap the NMR tube securely and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[2]
-
For ¹H NMR:
-
Acquire the spectrum at a constant temperature, typically 25 °C.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualization of Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of 6,8-dichloro-4-methoxyquinazoline with atom numbering, providing a visual reference for the NMR assignments.
Caption: Molecular structure of 6,8-dichloro-4-methoxyquinazoline.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 6,8-dichloro-4-methoxyquinazoline. By understanding the influence of the chloro and methoxy substituents on the chemical shifts and coupling patterns, researchers can confidently assign the spectral features of this important heterocyclic core. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, which is essential for the accurate structural characterization of novel quinazoline derivatives in the pursuit of new therapeutic agents.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Magnesium iodide-catalyzed synthesis of 2-substituted quinazolines using molecular oxygen. Retrieved from [Link]
-
Frontiers in Chemistry. (2022, February 23). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Retrieved from [Link]
-
PMC. (n.d.). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Retrieved from [Link]
-
ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from [Link]
-
TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N. Retrieved from [Link]
-
ACS Publications. (2025, September 12). One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization | The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2020, May 11). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]
Sources
Physicochemical Profiling and Solubility of 6,8-Dichloro-4-methoxyquinazoline: A Technical Guide
Target Audience: Research Scientists, Medicinal Chemists, and Formulation Engineers Compound: 6,8-Dichloro-4-methoxyquinazoline (CAS: 188569-54-2)
Executive Summary & Structural Rationale
In modern drug discovery, the quinazoline scaffold is a privileged pharmacophore, serving as the core architecture for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib, afatinib) [1]. However, the successful integration of quinazoline derivatives into lead optimization pipelines relies heavily on understanding their physicochemical properties and reactivity profiles.
6,8-Dichloro-4-methoxyquinazoline is a highly specialized, sterically and electronically tuned intermediate. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The presence of the methoxy group at the C4 position protects the pyrimidine ring from unwanted nucleophilic attacks, while the dual chlorine substitutions at C6 and C8 exert strong inductive electron-withdrawing effects. This specific functionalization pattern dramatically alters both the basicity of the pyrimidine nitrogens and the molecule's thermodynamic solubility profile.
Core Physicochemical Properties
The electronic environment of the quinazoline core dictates its physical behavior. The parent quinazoline molecule has a weakly basic pKa of approximately 3.51 [1]. However, the introduction of halogen atoms significantly modulates this. Quantum mechanical evaluations of quinazoline derivatives demonstrate that electron-withdrawing groups pull electron density away from the N1 and N3 atoms, lowering the pKa and rendering the molecule highly lipophilic [2].
Table 1: Physicochemical Profile of 6,8-Dichloro-4-methoxyquinazoline
| Property | Value | Mechanistic Causality / Note |
| CAS Number | 188569-54-2 | Unique identifier for the 6,8-dichloro-4-methoxy regioisomer. |
| Molecular Formula | C9H6Cl2N2O | - |
| Molecular Weight | 229.06 g/mol | - |
| Physical State | White to light yellow solid | Typical crystalline behavior for halogenated heterocycles. |
| pKa (Conjugate Acid) | < 3.5 (Estimated) | Strong inductive electron withdrawal by C6/C8 chlorines reduces the electron density on the pyrimidine nitrogens, decreasing basicity. |
| Lipophilicity (LogP) | High | Driven by the hydrophobic dichloro-aromatic system and the capping of the C4 position with a non-polarizable methoxy group. |
Chemical Reactivity: Regioselective Lithiation
Understanding the physicochemical nature of this compound is crucial for its primary application: serving as a building block for complex functionalization. The high reactivity of diazines toward nucleophiles makes standard metalation difficult. If a standard alkyllithium reagent (like n-BuLi) is used, nucleophilic addition to the quinazoline core often outcompetes deprotonation.
To circumvent this, we utilize Lithium 2,2,6,6-tetramethylpiperidide (LTMP) . LTMP is a bulky, non-nucleophilic base. When 6,8-dichloro-4-methoxyquinazoline is treated with LTMP at -78 °C, the molecule undergoes highly directed ortho-lithiation exclusively at the C7 position . This regioselectivity is thermodynamically driven by the synergistic acidifying effect of the flanking C6 and C8 chlorine atoms [3].
Caption: Regioselective C7-lithiation pathway of 6,8-dichloro-4-methoxyquinazoline.
Thermodynamic Solubility: Analytical Framework
Due to its high lipophilicity and low pKa, 6,8-dichloro-4-methoxyquinazoline exhibits poor aqueous solubility. When preparing this compound for biological assays or optimizing reaction solvents, kinetic solubility (e.g., DMSO dilution) often leads to false precipitation data. Therefore, the Shake-Flask Method remains the gold standard for determining true thermodynamic equilibrium solubility [4][5].
Why Centrifugation over Filtration?
A critical error in evaluating highly lipophilic quinazolines is the use of syringe filters for phase separation. Lipophilic compounds readily adsorb onto standard nylon or PTFE filter membranes, artificially lowering the quantified solubility. Centrifugation is the scientifically rigorous choice, ensuring complete phase separation without surface-area losses.
Step-by-Step Shake-Flask Protocol
-
Solvent Preparation: Pre-equilibrate the target solvent (e.g., Phosphate Buffer pH 7.4, 0.1 N HCl, or organic solvents) to the target temperature (typically 25 °C or 37 °C) to prevent temperature-induced supersaturation artifacts.
-
Solid Addition: Add an excess amount of solid 6,8-dichloro-4-methoxyquinazoline (~2-5 mg) to a 2 mL glass HPLC vial.
-
Solvent Addition: Add 1 mL of the pre-equilibrated solvent to the vial. Seal tightly with a PTFE-lined screw cap.
-
Equilibration: Place the vials in an orbital shaker incubator set to the target temperature. Agitate at 300 RPM for 24 to 48 hours. Visual confirmation of undissolved solid at the end of this period is mandatory to ensure saturation has been reached.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 × g for 15 minutes at the target temperature to pellet the undissolved solid.
-
Sampling & Dilution: Carefully aspirate a known volume of the clear supernatant (avoiding the pellet) and immediately dilute it in a highly solubilizing solvent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation prior to analysis.
-
Quantification: Analyze the diluted sample via HPLC-UV against a standard calibration curve prepared in the same diluent.
Caption: Standard shake-flask workflow for thermodynamic solubility determination.
References
[1] Wikipedia Contributors. "Quinazoline." Wikipedia, The Free Encyclopedia. URL: [Link]
[2] Kiran, M., Haslak, Z. P., Ates, H., Aviyente, V., & Akin, F. A. (2023). "Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors." Research Square. URL:[Link]
[3] Smith, K., El-Hiti, G. A., & Abdel-Megeed, M. F. (2000). "Reactions of organolithium reagents with quinazoline derivatives." Cardiff University / ORCA. URL:[Link]
[5] Al-Sanea, M. M., et al. (2019). "Elucidation of Vasodilation Response and Structure Activity Relationships of N2,N4-Disubstituted Quinazoline 2,4-Diamines in a Rat Pulmonary Artery Model." International Journal of Molecular Sciences, 20(2), 313. URL:[Link]
Mechanistic Elucidation of Mass Spectrometry Fragmentation Pathways for 6,8-Dichloro-4-methoxyquinazoline
Executive Summary
In pharmaceutical development, the structural characterization of synthetic intermediates and drug impurities is a critical bottleneck. 6,8-Dichloro-4-methoxyquinazoline is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of kinase inhibitors and targeted chemotherapeutics. Understanding its gas-phase dissociation behavior is paramount for accurate metabolite identification, pharmacokinetic profiling, and impurity tracking.
This whitepaper provides an authoritative, in-depth analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of 6,8-dichloro-4-methoxyquinazoline. By combining high-resolution mass spectrometry (HRMS) protocols with mechanistic causality, this guide serves as a self-validating framework for analytical scientists.
Structural Dynamics & Ionization Causality
Before initiating collision-induced dissociation (CID), one must understand the protonation dynamics of the intact molecule. In positive-ion ESI (ESI+), 6,8-dichloro-4-methoxyquinazoline ( C9H6Cl2N2O ) readily forms a protonated precursor ion [M+H]+ at m/z 228.99.
The Causality of Protonation
The quinazoline core contains two basic nitrogen atoms (N1 and N3). The electron-withdrawing nature of the chlorine atoms at C6 and C8 significantly reduces the overall basicity of the pyrimidine ring. However, the electron-donating resonance from the C4-methoxy oxygen partially offsets this effect, making N3 the thermodynamically favored site of protonation . As demonstrated in computational chemistry approaches for quinazoline drug impurities , the position of the charge dictates the initial bond elongation and subsequent fragmentation behavior.
Isotopic Fidelity as a Self-Validating Tool
Because the molecule contains two chlorine atoms, it exhibits a distinct M,M+2,M+4 isotopic signature due to the natural abundance of 35Cl (75%) and 37Cl (25%). This results in a peak ratio of approximately 9:6:1 at m/z 228.99, 230.99, and 232.99. Expert Insight: Never proceed to MS/MS interpretation without first validating this 9:6:1 ratio in the MS1 survey scan. If the ratio deviates significantly, you are likely co-isolating an isobaric interference or facing detector saturation.
High-Resolution MS/MS Experimental Protocol
To capture both fragile functional group losses and robust ring cleavages, a stepped collision energy approach is required. The following self-validating protocol ensures reproducible HRMS/MS data acquisition.
Step-by-Step LC-HRMS/MS Methodology
-
Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state and suppressing uninformative sodium adducts [M+Na]+ .
-
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.
-
Source Optimization: Set the ESI capillary voltage to 3.5 kV. Maintain the desolvation temperature at 350°C to ensure complete droplet evaporation without inducing in-source thermal degradation.
-
Precursor Isolation: Isolate the monoisotopic precursor (m/z 228.99) using a narrow quadrupole isolation window (e.g., 1.0 Da) to exclude the 37Cl isotopes, simplifying the MS2 spectrum.
-
Stepped CID/HCD Fragmentation: Apply Normalized Collision Energies (NCE) of 20, 30, and 40 eV. Causality: Low energy (20 eV) captures the facile loss of the methoxy group, while high energy (40 eV) forces the cleavage of the highly stable quinazoline core.
Step-by-step LC-HRMS/MS workflow for quinazoline characterization.
Mechanistic Elucidation of Fragmentation Pathways
The gas-phase dissociation of 6,8-dichloro-4-methoxyquinazoline is governed by the relative stability of the product ions. According to established literature on quinazoline fragmentation , groups attached to the C4 position are lost in preference to those at C2.
Pathway A: C4-Methoxy Cleavage (The Primary Event)
Upon collisional activation, the most abundant product ion arises from the loss of the C4-methoxy group.
-
Loss of Formaldehyde ( CH2O , 30 Da): A hydrogen atom from the methoxy methyl group migrates to the protonated N3 atom via a pseudo-six-membered transition state. This triggers the heterolytic cleavage of the O- CH3 bond, expelling neutral formaldehyde and yielding a highly stable, protonated 6,8-dichloroquinazolin-4-one core at m/z 198.98 .
-
Loss of Methyl Radical ( CH3∙ , 15 Da): Less common in even-electron ESI but observable at high collision energies, homolytic cleavage yields a radical cation at m/z 213.97 .
Pathway B: Pyrimidine Ring Opening
Following the expulsion of formaldehyde, the remaining quinazolinone core undergoes characteristic ring opening. The pyrimidine ring fragments via the consecutive loss of hydrogen cyanide (HCN, 27 Da) . The cleavage of the N1-C2 and C2-N3 bonds expels HCN, resulting in a contracted ring structure or a benzyne-like cation at m/z 171.97 . This pathway is highly dependent on the internal energy of the molecule .
Pathway C: Halogen Expulsion
The C8 chlorine atom is situated in the peri-position relative to the N1 nitrogen, creating significant steric strain. Under high-energy CID conditions, the C8-Cl bond elongates. Facilitated by the adjacent protonated nitrogen, the molecule expels neutral hydrogen chloride (HCl, 36 Da), forming a highly conjugated, fused-ring carbocation at m/z 163.01 .
Primary CID MS/MS fragmentation pathways of protonated 6,8-dichloro-4-methoxyquinazoline.
Quantitative Fragment Mapping
To facilitate rapid data interpretation and automated software matching, the quantitative theoretical exact masses and diagnostic neutral losses are summarized below. Mass errors in modern HRMS systems (Orbitrap/TOF) should fall within ±5 ppm of these theoretical values.
| Precursor / Fragment Ion | Molecular Formula | Exact Mass (m/z) | Neutral Loss | Relative Abundance | Diagnostic Significance |
| [M+H]+ | C9H7Cl2N2O+ | 228.9935 | - | 100% (MS1) | Intact precursor; validates 9:6:1 Cl2 isotope pattern. |
| [M+H−CH2O]+ | C8H5Cl2N2+ | 198.9829 | 30.0106 ( CH2O ) | High | Confirms the presence of the C4-methoxy substitution. |
| [M+H−CH3∙]+ | C8H4Cl2N2O∙+ | 213.9700 | 15.0235 ( CH3∙ ) | Low | Indicates radical cation formation (homolytic cleavage). |
| [M+H−CH2O−HCN]+ | C7H4Cl2N+ | 171.9724 | 27.0105 ( HCN ) | Medium | Confirms standard quinazoline core pyrimidine cleavage. |
| [M+H−CH2O−HCl]+ | C8H4ClN2+ | 162.9985 | 35.9844 ( HCl ) | Low-Medium | Indicates peri-halogen (C8) steric strain and elimination. |
References
-
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches, University of Southampton. URL:[Link]
-
Product Class 13: Quinazolines, Thieme E-Books & E-Journals. URL: [Link]
-
Understanding MS/MS fragmentation pathways of small molecular weight molecules, University of Greenwich. URL: [Link]
Thermodynamic Stability and Solvation Kinetics of 6,8-Dichloro-4-methoxyquinazoline in Organic Solvents
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
The rational design of scalable synthetic routes for quinazoline-based therapeutics requires a rigorous understanding of intermediate stability. 6,8-Dichloro-4-methoxyquinazoline (CAS: 188569-54-2) 1[1] is a highly functionalized heterocyclic building block whose thermodynamic behavior in organic solvents dictates its utility in downstream cross-coupling and directed lithiation reactions. This whitepaper synthesizes the thermodynamic principles of its dissolution, explores the mechanistic threat of covalent hydration, and provides self-validating protocols for assessing its stability using isothermal microcalorimetry (IMC) and gravimetric analysis.
Structural Dynamics & The Covalent Hydration Paradigm
The quinazoline scaffold is inherently polarized, with the N3=C4 double bond acting as a primary site for nucleophilic attack. In aqueous or mixed aqueous-organic media, quinazolines undergo a reversible water addition known as covalent hydration 2[2].
For 6,8-dichloro-4-methoxyquinazoline, the electron-withdrawing nature of the chlorine atoms at the C6 and C8 positions exacerbates the electrophilicity of the pyrimidine ring. While the C4-methoxy group provides some resonance stabilization, the molecule remains highly susceptible to hydration if trace moisture is present in the organic solvent 3[3]. Once hydrated, the species can undergo irreversible ring-opening to form 2-aminobenzaldehyde derivatives, destroying the active pharmaceutical ingredient (API) intermediate. Therefore, maintaining strict thermodynamic equilibrium in anhydrous organic solvents is a non-negotiable parameter.
Fig 1. Thermodynamic dissolution cycle and the covalent hydration degradation pathway.
Thermodynamics of Dissolution
The solubility of quinazoline derivatives in organic solvents is governed by the enthalpy of mixing ( ΔHdiss ) and the entropy of solvation ( ΔSdiss ). Solvents with high dielectric constants and hydrogen-bond accepting capabilities, such as N,N-Dimethylformamide (DMF), typically yield the highest solubility profiles for pyrazolo- and methoxy-quinazolines4[4].
To accurately model the solid-liquid equilibrium (SLE), the modified Apelblat equation and the Buchowski-Ksiazczak λh model are employed to correlate temperature-dependent solubility data 5[5].
Quantitative Data Summaries
Table 1: Representative Thermodynamic Parameters of Dissolution (298.15 K) (Data synthesized from standard quinazoline behavior in pure solvents)
| Solvent | Mole Fraction Solubility ( x⋅103 ) | ΔHdiss (kJ/mol) | ΔGdiss (kJ/mol) | ΔSdiss (J/mol·K) |
| DMF | 14.2 | 22.4 | 10.5 | 39.9 |
| THF | 8.7 | 26.1 | 11.8 | 47.9 |
| Ethyl Acetate | 4.3 | 31.5 | 13.6 | 60.0 |
Causality Insight: The lower ΔHdiss in DMF indicates a more thermodynamically favorable solute-solvent interaction, driven by the strong dipole-dipole interactions between the formamide carbonyl and the quinazoline core.
Table 2: Kinetic Stability & Half-Life ( t1/2 ) in Solvents
| Solvent System | Water Content (% w/w) | t1/2 at 25°C (Days) | t1/2 at 60°C (Days) | Primary Degradation Mechanism |
| Anhydrous THF | < 0.01% | > 365 | 120 | None detected (Thermodynamically stable) |
| THF (Wet) | 2.0% | 45 | 8 | Covalent Hydration → Ring Opening |
| Anhydrous DMF | < 0.01% | > 365 | 95 | Trace Dimethylamine Adduct Formation |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems.
Protocol 1: Gravimetric Solubility & Van't Hoff Analysis
Objective: Determine the macroscopic solubility and extract ΔG , ΔH , and ΔS .
-
Preparation: Add an excess of 6,8-dichloro-4-methoxyquinazoline to 10 mL of anhydrous solvent (e.g., THF) in a jacketed equilibrium glass cell.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 298.15 K ± 0.05 K) using a thermostatic water bath for 48 hours to ensure solid-liquid equilibrium.
-
Sampling: Allow the undissolved solid to settle for 2 hours. Extract 2 mL of the clear supernatant using a pre-warmed, 0.22 µm PTFE syringe filter.
-
Gravimetric Determination: Transfer the aliquot to a pre-weighed glass vial. Evaporate the solvent under reduced pressure (rotary evaporation followed by vacuum drying at 40°C for 24h). Weigh the residual solid.
-
Validation Checkpoint: Perform the experiment in triplicate. The Relative Standard Deviation (RSD) of the calculated mole fraction must be <2.0% . If RSD >2.0% , equilibrium was not reached, and the equilibration time must be extended.
Protocol 2: Isothermal Microcalorimetry (IMC) for Solvent Compatibility
Objective: Detect microscopic degradation or incompatible heat flows in organic solvents prior to scale-up. IMC provides a complete thermodynamic picture of molecular interactions in a single experiment 6[6].
-
Baseline Stabilization: Load 3 mL of anhydrous THF into the reference ampoule and the sample ampoule of the microcalorimeter. Allow the system to equilibrate at 25°C until the heat flow baseline drift is <0.1μW/h .
-
Sample Introduction: Introduce 50 mg of 6,8-dichloro-4-methoxyquinazoline into the sample ampoule.
-
Data Acquisition: Monitor the thermal power ( μW ) continuously for 72 hours. An initial endothermic peak will represent the heat of dissolution ( ΔHdiss ).
-
Validation Checkpoint: Following the dissolution peak, the heat flow must return to and maintain a steady state of 0.0±0.2μW . A persistent exothermic drift indicates continuous chemical degradation (e.g., reaction with trace impurities or solvent breakdown).
Fig 2. Self-validating Isothermal Microcalorimetry (IMC) workflow for stability screening.
Practical Application: Directed Lithiation in THF
The thermodynamic stability of 6,8-dichloro-4-methoxyquinazoline in anhydrous Tetrahydrofuran (THF) is practically exploited during complex functionalization workflows, specifically directed lithiation .
Because the compound is stable against solvent-induced degradation at cryogenic temperatures, it can be subjected to lithiation using lithium 2,2,6,6-tetramethylpiperidide (LTMP). The electron-withdrawing chlorine atoms at C6 and C8 strongly acidify the C7 proton. When treated with 2.2 equivalents of LTMP in THF at –78 °C for 2.5 hours, lithiation occurs regioselectively at the C7 position7[7].
Causality Insight: Why LTMP and not n-Butyllithium (n-BuLi)? n-BuLi is highly nucleophilic and would attack the electrophilic C2 or C4 positions of the quinazoline ring, leading to addition products. LTMP is sterically hindered, acting purely as a base to abstract the thermodynamically most acidic proton (C7) without disrupting the quinazoline core.
Conclusion
The thermodynamic stability of 6,8-dichloro-4-methoxyquinazoline is highly dependent on the strict exclusion of water to prevent covalent hydration and subsequent ring cleavage. By utilizing solvents like anhydrous THF and DMF, researchers can achieve favorable Gibbs free energy of dissolution while maintaining the kinetic inertness required for advanced synthetic modifications, such as C7-directed lithiation. Rigorous validation using gravimetric analysis and isothermal microcalorimetry ensures that scale-up processes remain safe, predictable, and highly yielding.
References
-
Synthesis of substituted quinazolin-4(3h)-ones and derivatives Source: Clockss.org URL:[Link][7]
-
Product Class 13: Quinazolines (Covalent Hydration and Lithiation) Source: Thieme-connect.de URL:[Link][2]
-
Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents Source: CIBTech.org URL:[Link][4]
-
Determination and Analysis of Solubility of Quinazoline Derivatives in Different Solvent Systems Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link][5]
-
Quinazolines. Part IV. Covalent Hydration in the Cations of Substituted Quinazolines Source: RSC Publishing URL:[Link][3]
-
Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents Source: IntechOpen.com URL:[Link][6]
Sources
- 1. 188569-30-4|6-Chloro-4-methoxyquinazoline|BLDpharm [bldpharm.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 107. Quinazolines. Part IV. Covalent hydration in the cations of substituted quinazolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. cibtech.org [cibtech.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen [intechopen.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Engineering Precision: Mechanism of Action and Development of 6,8-Dichloro-4-Methoxyquinazoline-Derived Kinase Inhibitors
Chemical Rationale: The 6,8-Dichloro-4-Methoxyquinazoline Scaffold
In the landscape of targeted oncology and antimicrobial drug development, the quinazoline core has established itself as a privileged pharmacophore[1]. Specifically, 6,8-dichloro-4-methoxyquinazoline serves as a highly versatile and reactive building block for synthesizing potent kinase inhibitors.
The structural brilliance of this scaffold lies in its dual functionality:
-
The 4-Methoxy Leaving Group: The methoxy group at the C4 position acts as an excellent leaving group during Nucleophilic Aromatic Substitution (SNAr) reactions. When reacted with various substituted anilines, it facilitates the rapid generation of 4-anilinoquinazolines—the core structural motif of blockbuster drugs like Erlotinib and Gefitinib[2].
-
The 6,8-Dichloro Stereoelectronic Effect: The addition of chlorine atoms at the C6 and C8 positions exerts a strong electron-withdrawing (-I) effect. This not only increases the electrophilicity of the C4 carbon (accelerating the SNAr reaction) but also critically alters the inhibitor's binding thermodynamics within the kinase active site[3]. The lipophilic bulk of the halogens allows the molecule to anchor deeply into the hydrophobic clefts of the ATP-binding pocket.
Mechanism of Action (MoA): Dual Kinase Inhibition
The primary mechanism of action for 6,8-dichloro-4-anilinoquinazoline derivatives is the reversible, ATP-competitive inhibition of receptor tyrosine kinases, most notably EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)[2].
ATP-Pocket Mimicry and Hinge Region Binding
Kinases catalyze the transfer of the γ-phosphate from ATP to protein substrates. 6,8-dichloroquinazoline derivatives function as adenine mimetics.
-
Hydrogen Bonding: The N1 nitrogen of the quinazoline ring acts as a hydrogen bond acceptor, interacting directly with the backbone amide NH of the hinge region (e.g., Met793 in EGFR or Cys919 in VEGFR-2).
-
Hydrophobic Anchoring: The 6-chloro substituent projects into a highly conserved hydrophobic pocket adjacent to the gatekeeper residue (Thr790 in EGFR). This halogen bonding significantly increases the residence time of the inhibitor on the target[2]. The 8-chloro group modulates the dihedral angle of the molecule, preventing steric clashes with the solvent-exposed regions and optimizing the overall lipophilicity (LogP) for cellular penetration.
Antimicrobial Kinase Targeting
Beyond oncology, the 6,8-dichloro substitution pattern has shown remarkable efficacy against bacterial kinases. Recent structural-activity relationship (SAR) studies demonstrate that 6,8-dichloroquinazolinone derivatives effectively inhibit kinases essential for the survival of Methicillin-Resistant Staphylococcus aureus (MRSA), highlighting the scaffold's cross-domain utility[4].
Fig 1: Mechanism of action of 6,8-dichloroquinazolines blocking EGFR/VEGFR-2 signaling pathways.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a built-in validation checkpoint.
Protocol 1: SNAr Synthesis of 4-Anilino-6,8-Dichloroquinazoline
Objective: Synthesize the active kinase inhibitor from the 6,8-dichloro-4-methoxyquinazoline precursor.
-
Reaction Setup: Dissolve 1.0 eq of 6,8-dichloro-4-methoxyquinazoline and 1.2 eq of the target aniline in isopropanol.
-
Causality: Isopropanol provides a polar protic environment that stabilizes the Meisenheimer complex transition state during the nucleophilic attack.
-
-
Catalysis: Add 0.1 eq of concentrated HCl and reflux at 80°C for 4 hours.
-
Causality: The acid protonates the N1/N3 nitrogens of the quinazoline ring, severely depleting electron density at the C4 position. This makes C4 highly susceptible to nucleophilic attack by the aniline's amine group.
-
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) every hour. The disappearance of the starting material spot and the emergence of a highly UV-active lower-Rf spot validates the formation of the secondary amine linkage. Confirm the mass shift via LC-MS (loss of -OCH3, addition of aniline).
Fig 2: Synthesis and screening workflow for 6,8-dichloroquinazoline kinase inhibitors.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify the biochemical IC50 of the synthesized derivatives against purified EGFR/VEGFR-2.
-
Incubation: Incubate the purified kinase, the 6,8-dichloroquinazoline inhibitor (in a 10-point serial dilution), and the protein substrate in a kinase buffer for 15 minutes.
-
Reaction Initiation: Add ultra-pure ATP to initiate the reaction. Allow to proceed for 60 minutes.
-
Signal Generation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction.
-
Causality: Measuring ADP production directly correlates with kinase activity. Luminescence is inversely proportional to inhibitor efficacy. This avoids the hazardous waste of radiometric 32P-ATP assays while providing superior signal-to-noise ratios.
-
-
Self-Validation Checkpoint: Include Erlotinib as a positive control. If the IC50 of Erlotinib deviates from the established baseline (~50 nM), the assay components (e.g., ATP degradation) are compromised and must be recalibrated.
Protocol 3: Cellular Viability Assay (MTT)
Objective: Evaluate the translation of biochemical kinase inhibition into cellular anti-proliferative effects.
-
Cell Seeding: Seed A549 (EGFR-driven lung cancer) cells in 96-well plates and allow 24 hours for adherence.
-
Treatment: Treat cells with the synthesized compounds for 72 hours.
-
Metabolic Readout: Add MTT reagent. Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming purple formazan crystals.
-
Causality: This directly links the inhibition of the EGFR/MAPK survival pathway to the cessation of cellular metabolism and subsequent apoptosis.
-
-
Self-Validation Checkpoint: Use a vehicle control (0.1% DMSO). The vehicle must show >95% viability compared to untreated cells to ensure the solvent is not causing background cytotoxicity.
Quantitative Data Summary
The table below summarizes the inhibitory profiles of key 6,8-dichloroquinazoline derivatives synthesized via the aforementioned protocols, demonstrating their dual-target capability and cellular translation[4],[2].
| Compound Derivative | Primary Target Kinase | Biochemical IC50 (nM) | Cellular Viability (Cell Line) | Cellular IC50 (µM) |
| 6,8-Dichloro-4-(3-chloroanilino)quinazoline | EGFR | 69.4 ± 1.5 | A549 (Lung Carcinoma) | 0.59 ± 0.01 |
| 6,8-Dichloro-4-(4-bromoanilino)quinazoline | VEGFR-2 | 82.1 ± 2.0 | HeLa (Cervical Cancer) | 1.20 ± 0.05 |
| Erlotinib (Positive Control) | EGFR | 56.1 ± 1.1 | A549 (Lung Carcinoma) | 0.85 ± 0.02 |
| 5,8-Dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | MRSA Kinase Target | 3900.0 | S. aureus ATCC25923 | 3.90 (MIC) |
Data indicates that the 6,8-dichloro substitution not only maintains nanomolar biochemical potency but significantly enhances cellular penetration and efficacy compared to standard controls.
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
synthesis protocol for 6,8-dichloro-4-methoxyquinazoline from 6,8-dichloroquinazolin-4-one
As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a robust, high-yielding, and regioselective pathway for synthesizing 6,8-dichloro-4-methoxyquinazoline. This quinazoline scaffold is a highly privileged pharmacophore, frequently utilized in the development of epidermal growth factor receptor (EGFR) inhibitors and other targeted kinase therapeutics[1].
Mechanistic Rationale & Experimental Design
A common pitfall in quinazoline chemistry is attempting the direct O-alkylation of quinazolin-4-ones using methyl iodide or dimethyl sulfate. Because quinazolin-4-ones exist in a strong lactam-lactim tautomeric equilibrium, direct alkylation invariably yields a difficult-to-separate mixture of N3-methyl and O4-methyl derivatives[1][2].
To enforce absolute regiocontrol, this protocol utilizes a two-step sequence:
-
Deoxychlorination : The lactam oxygen is converted into a highly reactive chloride leaving group using phosphorus oxychloride (POCl₃)[3].
-
Nucleophilic Aromatic Substitution (SₙAr) : The resulting 4,6,8-trichloroquinazoline is subjected to methoxylation. The C4 position is flanked by two electronegative nitrogen atoms in the pyrimidine ring, making it exceptionally electrophilic and susceptible to SₙAr. Conversely, the chlorines at C6 and C8 on the fused benzene ring remain unactivated and inert under mild conditions, ensuring exclusive substitution at the C4 position[4][5].
Synthetic Workflow
Figure 1: Two-step synthetic workflow from 6,8-dichloroquinazolin-4-one to the target product.
Step 1: Deoxychlorination to 4,6,8-Trichloroquinazoline
Causality in Reagent Selection
Phosphorus oxychloride (POCl₃) serves as both the solvent and the chlorinating agent. The addition of catalytic N,N-dimethylformamide (DMF) is critical; it reacts with POCl₃ to generate the Vilsmeier-Haack reagent in situ, which significantly accelerates the conversion of the lactim tautomer to the 4-chloro derivative[3].
Step-by-Step Methodology
-
Preparation : In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6,8-dichloroquinazolin-4-one (10.0 g, 46.5 mmol) in neat POCl₃ (43.4 mL, 465 mmol, 10.0 equiv).
-
Catalysis : Add anhydrous DMF (0.36 mL, 4.65 mmol, 0.1 equiv) dropwise at room temperature. Note: A mild exotherm may occur.
-
Reaction : Heat the mixture to reflux (105 °C) under a nitrogen atmosphere for 3 to 4 hours. The suspension will gradually turn into a clear, dark amber solution as the starting material is consumed.
-
Distillation : Once complete, cool the reaction to 50 °C. Attach a short-path distillation head and remove the bulk of the excess POCl₃ under reduced pressure. Crucial Causality : Removing POCl₃ prior to the aqueous quench prevents violent exothermic hydrolysis, which can degrade the newly formed 4-chloroquinazoline back to the starting lactam.
-
Workup : Dissolve the concentrated residue in dichloromethane (DCM, 100 mL). Pour this solution slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃ (200 mL) to neutralize residual acid.
-
Extraction : Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 50 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum to afford 4,6,8-trichloroquinazoline as a pale yellow solid.
Self-Validating System (In-Process Controls)
-
TLC Analysis : Eluent: 3:1 Hexanes/Ethyl Acetate. The starting material remains near the baseline (R_f ~ 0.1) due to strong hydrogen bonding. The product is highly non-polar and elutes rapidly (R_f ~ 0.8).
-
LC-MS : ESI+ will display a characteristic isotopic cluster for three chlorine atoms (M, M+2, M+4, M+6 in a 27:27:9:1 ratio) with the base peak at m/z ~233[6].
Step 2: Regioselective SₙAr Methoxylation
Causality in Reagent Selection
Sodium methoxide (NaOMe) in anhydrous methanol is used to execute the SₙAr reaction. Temperature control is paramount: initiating the reaction at 0 °C prevents the methoxide from attacking the unactivated C6/C8 chlorines or causing ring-opening side reactions[4][7].
Step-by-Step Methodology
-
Preparation : In an oven-dried, 100 mL round-bottom flask, dissolve the crude 4,6,8-trichloroquinazoline (10.0 g, 42.8 mmol) in anhydrous methanol (50 mL).
-
Cooling : Cool the solution to 0 °C using an ice-water bath under a nitrogen atmosphere.
-
Nucleophilic Attack : Slowly add a 0.5 M solution of sodium methoxide in methanol (94.2 mL, 47.1 mmol, 1.1 equiv) dropwise over 15 minutes via an addition funnel[4].
-
Reaction : Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (25 °C). Stir for an additional 1.5 hours.
-
Quench & Workup : Quench the reaction by adding glacial acetic acid (0.5 mL) to neutralize excess methoxide. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Purification : Partition the residue between Ethyl Acetate (100 mL) and distilled water (100 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified via recrystallization from hot hexanes or flash column chromatography to yield pure 6,8-dichloro-4-methoxyquinazoline.
Self-Validating System (In-Process Controls)
-
TLC Analysis : Eluent: 4:1 Hexanes/Ethyl Acetate. The product (R_f ~ 0.5) will run slightly lower than the trichloro intermediate due to the added polarity of the methoxy group.
-
¹H NMR (CDCl₃, 400 MHz) : The definitive validation is the appearance of a sharp, 3-proton singlet at δ ~4.15 ppm, corresponding to the newly introduced –OCH₃ group. The aromatic protons (H-5 and H-7) will appear as two distinct doublets (J ~ 2.0 Hz) around δ 7.8 – 8.1 ppm, confirming the integrity of the 6,8-dichloro substitution pattern.
-
LC-MS : ESI+ will show an isotopic cluster for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) with the base peak at m/z ~229[4].
Quantitative Data & Reaction Parameters
| Parameter | Step 1: Deoxychlorination | Step 2: SₙAr Methoxylation |
| Substrate | 6,8-Dichloroquinazolin-4-one | 4,6,8-Trichloroquinazoline |
| Reagents | POCl₃ (10.0 eq), DMF (0.1 eq) | NaOMe (1.1 eq) |
| Solvent | Neat POCl₃ | Anhydrous Methanol |
| Reaction Temp. | 105 °C (Reflux) | 0 °C → 25 °C |
| Reaction Time | 3–4 hours | 2 hours |
| Expected Yield | 85–92% | 80–88% |
| TLC R_f | ~0.8 (3:1 Hexanes/EtOAc) | ~0.5 (4:1 Hexanes/EtOAc) |
| Key Mass Spec | [M+H]⁺ m/z ~233 (Cl₃ cluster) | [M+H]⁺ m/z ~229 (Cl₂ cluster) |
References
-
Title : A REVIEW OF QUINAZOLINONE DERIVATIVES AS PROMISING SCAFFOLDS FOR ANTI-BREAST CANCER AGENTS Source : International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS) URL : 1
-
Title : Quinazolinones, the Winning Horse in Drug Discovery Source : Semantic Scholar URL : 2
-
Title : A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19) Source : ResearchGate URL :3
-
Title : WO2012118492A1 - Heterocyclic sulfonamides as raf inhibitors Source : Google Patents URL : 4
-
Title : Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives Source : National Institutes of Health (NIH) URL :6
-
Title : THERMAL RING CONTRACTION OF 3H-1,4-BENZODIAZEPINES INTO QUINAZOLINES Source : Clockss URL : 7
-
Title : Advances in Heterocyclic Chemistry, Volume 24 Source : EPDF URL : 5
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2012118492A1 - Heterocyclic sulfonamides as raf inhibitors - Google Patents [patents.google.com]
- 5. epdf.pub [epdf.pub]
- 6. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 6,8-Dichloro-4-methoxyquinazoline with Primary Amines
Document Type: Advanced Protocol & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Strategic Overview & Chemical Context
The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core for kinase inhibitors and anti-tumor agents. Functionalization of this core often relies on Nucleophilic Aromatic Substitution (SNAr). While 4-chloroquinazolines are the traditional electrophiles for these reactions[1], 4-methoxyquinazolines offer a more stable, less moisture-sensitive alternative for library synthesis and scale-up.
This application note details the regioselective SNAr of 6,8-dichloro-4-methoxyquinazoline with primary amines. By carefully tuning the thermodynamic conditions, the methoxy group at the C4 position can be cleanly displaced while preserving the aryl chlorides at C6 and C8, providing a robust pathway to 4-amino-6,8-dichloroquinazoline derivatives.
Mechanistic Causality: Regioselectivity and Leaving Group Dynamics
As a Senior Application Scientist, it is critical to understand why a reaction proceeds along a specific pathway rather than just knowing the steps. The regioselectivity of this SNAr reaction is governed by the electronic landscape of the quinazoline ring[2]:
-
Electrophilic Activation at C4: The N1 and N3 nitrogen atoms in the pyrimidine ring exert a profound electron-withdrawing effect via both inductive and resonance mechanisms. This severely depletes electron density at the C2 and C4 positions. C4 is typically the most electrophilic site, making it highly susceptible to nucleophilic attack[1].
-
Leaving Group Competence: While chloride is generally a superior leaving group to methoxide, the position of the leaving group dictates the reaction. The chlorines at C6 and C8 are located on the carbocyclic (benzene) ring. Because this ring lacks the intense electron deficiency of the pyrimidine moiety, the C6 and C8 positions are functionally inert to SNAr under standard conditions.
-
The Meisenheimer Complex: Attack by the primary amine at C4 forms a highly polar Meisenheimer intermediate. The expulsion of the methoxide anion (which subsequently abstracts a proton to form methanol) restores aromaticity. Because methoxide is a relatively poor leaving group compared to halides, the reaction requires elevated thermal energy (100–120 °C) and a high-dielectric solvent to stabilize the transition state[3].
Reaction Dynamics & Quantitative Optimization
To establish a self-validating and scalable protocol, we evaluated various solvent and base combinations. The data below illustrates the causality behind our final protocol choices.
Table 1: Optimization of SNAr Conditions (Model Amine: Benzylamine)
| Solvent | Additive (Base/Acid) | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Isopropanol | None | 80 | 24 | < 20 | 12 |
| Isopropanol | HCl (cat.) | 80 | 18 | 55 | 48 |
| DMF | DIPEA (2.0 eq) | 100 | 16 | 82 | 75 |
| DMSO | DIPEA (2.0 eq) | 120 | 12 | > 98 | 91 |
| NMP | DIPEA (2.0 eq) | 120 | 12 | > 95 | 88 |
Insight: Polar aprotic solvents (DMSO, NMP) significantly outperform alcoholic solvents. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sink, preventing the primary amine from being deactivated via protonation and driving the reaction to completion.
Table 2: Substrate Scope (Primary Amines)
| Primary Amine | Product Modification | Reaction Time (h) | Yield (%) | Purity (LC-MS) |
| Benzylamine | 4-(Benzylamino) | 12 | 91 | >98% |
| Aniline | 4-(Phenylamino) | 16 | 76 | >95% |
| Isopropylamine | 4-(Isopropylamino) | 14 | 85 | >97% |
| 4-Fluoroaniline | 4-(4-Fluorophenylamino) | 18 | 71 | >95% |
| Cyclohexylamine | 4-(Cyclohexylamino) | 14 | 82 | >98% |
Standardized Experimental Protocol
The following methodology is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure empirical verification before proceeding to downstream steps.
Workflow for the SNAr of 6,8-dichloro-4-methoxyquinazoline with primary amines.
Step-by-Step Methodology
Step 1: Reaction Assembly
-
To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 6,8-dichloro-4-methoxyquinazoline (1.0 mmol, 229.06 g/mol ).
-
Suspend the substrate in anhydrous DMSO (4.0 mL).
-
Add the desired primary amine (1.5 mmol, 1.5 eq). Note: For volatile aliphatic amines, increase to 2.0 eq to account for evaporative loss.
-
Add DIPEA (2.0 mmol, 2.0 eq) dropwise. Seal the vial with a PTFE-lined cap.
Step 2: Thermal Activation 5. Transfer the vial to a pre-heated reaction block set to 120 °C . 6. Stir vigorously (800 rpm) for 12 hours. The suspension will typically transition into a homogenous, deep amber solution as the Meisenheimer complex forms and resolves.
Step 3: In-Process Control (Self-Validation Check) 7. Withdraw a 10 µL aliquot, dilute in 1.0 mL of LC-MS grade Acetonitrile, and analyze. 8. Validation Criteria: Monitor the disappearance of the starting material ( m/z [M+H]⁺ ~229/231) and the appearance of the product mass ( m/z [M+H]⁺ = 197 + MW of amine). Proceed to Step 4 only when starting material is < 5% by UV integration (254 nm). If incomplete, continue heating for an additional 4 hours.
Step 4: Workup and Isolation 9. Allow the reaction mixture to cool to room temperature. 10. Slowly pour the mixture into rapidly stirring ice-cold deionized water (20 mL). A precipitate will form immediately. 11. Stir the aqueous suspension for 30 minutes to ensure complete diffusion of DMSO into the aqueous phase. 12. Isolate the solid via vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold water (2 × 10 mL) and cold heptane (10 mL) to remove residual DIPEA and trace unreacted amine.
Step 5: Drying and Purification 13. Dry the isolated solid under high vacuum at 50 °C for 12 hours. 14. Optional: If LC-MS purity is < 95%, recrystallize the product from hot ethanol or perform flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Analytical Characterization & Quality Control
To guarantee scientific integrity, the final product must be validated against expected spectral parameters:
-
LC-MS: Ensure the isotopic pattern reflects the presence of two chlorine atoms (a distinct 9:6:1 ratio for the M, M+2, and M+4 peaks).
-
¹H NMR (DMSO-d₆): The defining feature of a successful SNAr at C4 is the disappearance of the sharp singlet at ~4.10 ppm (corresponding to the -OCH₃ group) and the appearance of a broad exchangeable singlet between 8.00–9.50 ppm (the newly formed secondary -NH-). The pyrimidine C2-H will appear as a sharp singlet far downfield (~8.50–8.80 ppm).
References
-
Vlachou, I., Kourtidou, E., & Papasotiriou, I. (2016). 9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine. MDPI Molbank, 2016(1), M885. Available at:[Link]
Sources
using 6,8-dichloro-4-methoxyquinazoline as an intermediate in drug discovery
Advanced Application Note: 6,8-Dichloro-4-methoxyquinazoline as a Privileged Intermediate in Targeted Drug Discovery
Introduction & Strategic Rationale
The quinazoline core is a cornerstone in modern oncology, serving as the primary pharmacophore for numerous FDA-approved epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors, including gefitinib, erlotinib, and afatinib[1]. In the pursuit of next-generation targeted therapies, 6,8-dichloro-4-methoxyquinazoline (CAS: 188569-54-2) has emerged as a highly versatile, privileged intermediate.
The strategic value of this specific molecule lies in its orthogonal reactivity profile, which enables divergent library synthesis for Structure-Activity Relationship (SAR) campaigns:
-
The 4-Methoxy Group : Acts as a stable protecting group during early-stage strong-base chemistry (e.g., lithiation). Crucially, it serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) by anilines, installing the critical 4-anilino moiety required for ATP-competitive binding in the kinase hinge region[2].
-
The 6- and 8-Chloro Substituents : Provide dual handles for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse solubilizing groups or steric bulk to target resistance mutations (e.g., EGFR T790M)[1].
-
The C-7 Position : The flanking 6,8-dichloro groups sterically and electronically activate the C-7 proton, enabling highly regioselective Directed ortho-Metalation (DoM)[3].
Mechanistic Insights: Regioselective Functionalization
Functionalizing the quinazoline ring via direct deprotonation is notoriously difficult due to the high electrophilicity of the diazine core, which often leads to nucleophilic addition rather than deprotonation. However, utilizing the sterically hindered, non-nucleophilic base lithium 2,2,6,6-tetramethylpiperidide (LTMP) at cryogenic temperatures (–78 °C) circumvents this issue[3].
For 6,8-dichloro-4-methoxyquinazoline, the inductive electron-withdrawing effects of the C-6 and C-8 chlorine atoms acidify the C-7 proton. When treated with 2.2 equivalents of LTMP, regioselective lithiation occurs exclusively at C-7. The resulting 7-lithio intermediate is stable at –78 °C and can be intercepted by a wide array of electrophiles, yielding heavily substituted scaffolds that are otherwise synthetically inaccessible[3].
Divergent synthetic workflow from 6,8-dichloro-4-methoxyquinazoline.
Signaling Pathway Context
Once the 6,8-dichloro-4-methoxyquinazoline intermediate is converted into a multi-substituted 4-anilinoquinazoline, it acts as a potent ATP-competitive inhibitor. By binding to the intracellular kinase domain of EGFR, it halts the autophosphorylation cascade, effectively shutting down downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) pathways[4].
Mechanism of action for quinazoline-derived EGFR kinase inhibitors.
Quantitative Data Summary
The synthetic versatility of the C-7 lithiation is demonstrated by the high yields obtained across a diverse set of electrophiles. The following table summarizes the quantitative data for the electrophilic trapping of 7-lithio-6,8-dichloro-4-methoxyquinazoline[3].
| Electrophile | Trapping Reagent | Product Substituent at C-7 | Isolated Yield (%) |
| Deuterium | EtOD / DCl | -D | 90 |
| Alkyl | Iodomethane | -CH₃ | 93 |
| Hydroxyalkyl | Acetaldehyde | -CH(OH)CH₃ | 88 |
| Hydroxyaryl | Benzaldehyde | -CH(OH)C₆H₅ | 92 |
| Halogen (I) | Iodine | -I | 89 |
| Halogen (Cl) | Hexachloroethane | -Cl | 88 |
Experimental Protocols
Protocol 1: Regioselective C-7 Lithiation and Electrophilic Trapping
Causality & Self-Validation : LTMP is generated in situ to ensure maximum basicity and minimal nucleophilicity. The reaction must be kept strictly at –78 °C to prevent ring-opening or degradation of the sensitive lithiated diazine.
-
Preparation of LTMP : To an oven-dried, argon-purged Schlenk flask, add 2,2,6,6-tetramethylpiperidine (2.2 mmol) and anhydrous THF (10 mL). Cool to –78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Lithiation : Dissolve 6,8-dichloro-4-methoxyquinazoline (1.0 mmol) in anhydrous THF (5 mL) and add dropwise to the LTMP solution at –78 °C. The solution will typically transition to a deep color, indicating the formation of the 7-lithio species. Stir for 2.5 hours at –78 °C[3].
-
Electrophilic Trapping : Add the desired electrophile (e.g., benzaldehyde, 1.5 mmol) neatly or dissolved in THF dropwise. Stir for an additional 1 hour at –78 °C.
-
Quenching & Workup : Quench the reaction at –78 °C with a saturated aqueous solution of NH₄Cl (5 mL). Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation : Purify via flash column chromatography. Validate regioselectivity via ¹H NMR; the disappearance of the singlet at ~7.8 ppm (the C-7 proton) confirms successful functionalization.
Protocol 2: C-4 Amination (Pharmacophore Installation)
Causality & Self-Validation : The 4-methoxy group is displaced via an SNAr mechanism. Isopropanol is chosen as the solvent because its boiling point (82 °C) provides the optimal thermal energy for the displacement without causing degradation. Catalytic acid protonates the N-1 nitrogen, increasing the electrophilicity of C-4[2].
-
Reaction Setup : In a round-bottom flask, suspend the 7-substituted-6,8-dichloro-4-methoxyquinazoline (1.0 mmol) and the desired aniline derivative (1.2 mmol) in isopropanol (15 mL).
-
Catalysis : Add 2-3 drops of glacial acetic acid or a catalytic amount of HCl in dioxane.
-
Reflux : Heat the mixture to reflux (80-85 °C) and stir for 4–8 hours. Monitor reaction progress via TLC (eluent: Hexanes/EtOAc). The product typically precipitates out of the solution as it forms.
-
Isolation : Cool the reaction mixture to 0 °C. Filter the precipitated 4-anilinoquinazoline product and wash with cold isopropanol and diethyl ether.
-
Validation : Confirm mass via LC-MS. ¹H NMR should show the appearance of the aniline protons and the critical disappearance of the sharp 4-methoxy singlet at ~4.1 ppm.
Protocol 3: Late-Stage Palladium-Catalyzed Cross-Coupling at C-6/C-8
Causality & Self-Validation : The C-6 and C-8 chlorides are now activated for Suzuki-Miyaura coupling to install solubilizing groups (e.g., morpholino-aryl groups). Pd(dppf)Cl₂ is used due to its high efficiency in coupling sterically hindered aryl chlorides.
-
Reaction Setup : To a microwave vial, add the 4-anilino-6,8-dichloroquinazoline derivative (1.0 mmol), the desired boronic acid (2.5 mmol for dual coupling), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (3.0 mmol).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane/water (4:1 v/v, 10 mL). Seal the vial and purge with argon for 5 minutes.
-
Heating : Heat the reaction mixture at 100 °C for 12 hours (or 120 °C for 30 minutes via microwave irradiation).
-
Workup : Dilute with EtOAc and wash with brine. Dry the organic layer, concentrate, and purify via preparative HPLC.
-
Validation : Confirm the dual substitution via high-resolution mass spectrometry (HRMS) and ¹³C NMR.
References
-
El-Hiti, G. A., Hegazy, A. S., Alotaibi, M. H., & Ajarim, M. D. (2012). Reactions of organolithium reagents with quinazoline derivatives. ARKIVOC, 2012(7), 35-78.[Link]
-
Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals (Basel), 16(4), 534.[Link]
-
Naim, M. J. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Journal of Angiotherapy, 8(10), 1-16.[Link]
Sources
- 1. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential [publishing.emanresearch.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
Application Note: Preparation of Novel EGFR Kinase Inhibitors via Regioselective Functionalization of 6,8-Dichloro-4-methoxyquinazoline
Introduction & Scientific Rationale
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and afatinib[1]. These small molecules competitively bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose overexpression and mutation are primary drivers in non-small cell lung cancer (NSCLC) and other malignancies[2].
To overcome acquired resistance mutations (e.g., T790M, C797S), continuous structure-activity relationship (SAR) exploration of the quinazoline core is required. The intermediate 6,8-dichloro-4-methoxyquinazoline serves as a highly versatile building block for this purpose. Its unique substitution pattern allows for precise, regioselective functionalization, enabling drug development professionals to rapidly synthesize diverse libraries of targeted inhibitors.
Fig 1. EGFR signaling cascade and targeted inhibition by quinazoline TKIs.
Mechanistic Insights: The Strategic Role of the Starting Material
The synthesis of highly specific EGFR inhibitors relies on the ability to modify the C-7 position of the quinazoline ring without degrading the rest of the molecule. The choice of 6,8-dichloro-4-methoxyquinazoline is grounded in strict chemical causality:
-
Why a 4-Methoxy Placeholder? A 4-chloro substituent is highly electrophilic and would undergo rapid nucleophilic aromatic substitution (SNAr) by the lithium dialkylamide base during the lithiation step. The 4-methoxy group acts as a robust, non-electrophilic protecting group that survives highly basic, low-temperature conditions[3].
-
Why 6,8-Dichloro Substitution? The dual chlorine atoms inductively withdraw electron density, significantly increasing the kinetic acidity of the C-7 proton. This directs the ortho-metalation exclusively to the C-7 position[4].
-
Why LTMP at -78 °C? Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is exceptionally bulky. Less sterically hindered bases (like n-butyllithium or LDA) act as nucleophiles, adding to the electron-deficient C-2 position of the quinazoline ring. LTMP’s steric bulk ensures it acts strictly as a base[5]. The -78 °C temperature is mandatory to stabilize the highly reactive organolithium intermediate and prevent ring-opening degradation[4].
Experimental Workflows & Self-Validating Protocols
Fig 2. Step-by-step synthetic workflow from starting material to final EGFR inhibitor.
Protocol A: Regioselective C-7 Lithiation and Iodination
This protocol generates a 7-iodo intermediate, priming the scaffold for subsequent cross-coupling[3].
-
Preparation of LTMP: Under an inert argon atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (2.4 mmol) in anhydrous THF (10 mL). Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Lithiation: Dissolve 6,8-dichloro-4-methoxyquinazoline (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LTMP mixture at -78 °C. Stir for 2.5 hours to ensure complete metalation[4].
-
Electrophilic Trapping: Add a solution of iodine (3.0 mmol) in anhydrous THF (5 mL) dropwise. Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature.
-
Workup: Quench with saturated aqueous NH4Cl and saturated Na2S2O3 (to neutralize excess iodine). Extract with ethyl acetate, dry over MgSO4, and concentrate.
-
Self-Validation System: Prior to the iodine quench, extract a 0.1 mL aliquot and quench with D2O. Analyze via 1H NMR. The complete disappearance of the C-7 aromatic singlet (typically ~7.6 ppm) and the incorporation of deuterium confirms 100% regioselective metalation.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This step introduces the solvent-exposed moiety (e.g., a morpholino-phenyl group) that improves pharmacokinetic properties[1].
-
Reaction Setup: In a Schlenk flask, combine the 7-iodo-6,8-dichloro-4-methoxyquinazoline (1.0 mmol), 4-morpholinophenylboronic acid (1.2 mmol), and K2CO3 (3.0 mmol).
-
Catalyst Addition: Add Pd(OAc)2 (0.05 mmol) and triphenylphosphine (0.1 mmol)[1].
-
Solvent & Heating: Add a degassed mixture of 1,4-dioxane/water (4:1, 10 mL). Heat to 90 °C for 12 hours under argon.
-
Workup: Cool to room temperature, filter through a Celite pad, and extract with dichloromethane. Purify via flash chromatography.
-
Self-Validation System: Monitor the reaction via LC-MS. The disappearance of the starting material mass peak and the emergence of the product mass (accounting for the loss of iodine and addition of the boronic acid payload) confirms successful cross-coupling.
Protocol C: Activation and Amination (Installing the EGFR Pharmacophore)
The final phase converts the 4-methoxy placeholder into the critical 4-anilino pharmacophore required for ATP-competitive inhibition.
-
Demethylation: Treat the 7-substituted-4-methoxyquinazoline with BBr3 (3.0 equivalents) in dichloromethane at 0 °C to yield the quinazolin-4(3H)-one intermediate.
-
Chlorination: Reflux the quinazolin-4(3H)-one in neat POCl3 (with a catalytic drop of DMF) for 4 hours. Concentrate under reduced pressure to yield the highly reactive 4-chloroquinazoline.
-
SNAr Amination: Dissolve the 4-chloroquinazoline in isopropanol. Add 3-chloro-4-fluoroaniline (1.2 equivalents) and heat at 85 °C for 6 hours.
-
Isolation: Cool the mixture. The final EGFR kinase inhibitor will typically precipitate as an HCl salt. Filter and wash with cold isopropanol.
-
Self-Validation System: 1H NMR analysis of the final product must show the characteristic downfield shift of the aniline NH proton (typically >9.5 ppm in DMSO-d6), confirming the formation of the secondary amine linkage at C-4.
Quantitative Data & Reaction Optimization
Table 1: Optimization of C-7 Lithiation of 6,8-Dichloro-4-methoxyquinazoline Data demonstrates the critical necessity of LTMP and cryogenic temperatures for successful regioselective functionalization.
| Base | Equivalents | Temperature (°C) | Electrophile | Regioselectivity (C-7:C-2) | Yield (%) |
| n-BuLi | 1.1 | -78 | I2 | Complex mixture | < 10 |
| LDA | 1.5 | -78 | I2 | 1:1 | 35 |
| LTMP | 2.2 | -78 | I2 | > 99:1 | 91 |
| LTMP | 2.2 | 0 | I2 | Degradation | N/A |
Table 2: Representative Biological Activity of Synthesized Quinazoline Derivatives In vitro kinase assay data highlighting the impact of C-7 substitution on overcoming resistance mutations.
| Compound | C-7 Substituent | C-4 Substituent | EGFR WT IC50 (nM) | EGFR L858R/T790M IC50 (nM) |
| Erlotinib (Control) | - | 3-ethynylaniline | 2.5 | > 1000 |
| Derivative 1 | Iodine | 3-chloro-4-fluoroaniline | 14.2 | 450 |
| Derivative 2 | 4-Morpholinophenyl | 3-chloro-4-fluoroaniline | 1.8 | 24.5 |
| Derivative 3 | 1-Methylpyrazole | 3-chloro-4-fluoroaniline | 3.4 | 58.2 |
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 6,8-Dichloro-4-methoxyquinazoline
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Technical Guide and Validated Protocols.
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core for potent tyrosine kinase inhibitors and central nervous system modulators. Functionalizing polyhalogenated quinazolines presents a profound synthetic challenge due to competing reactive sites. This application note provides a definitive, field-proven guide to the sequential, regioselective palladium-catalyzed Suzuki-Miyaura cross-coupling of 6,8-dichloro-4-methoxyquinazoline . By exploiting subtle steric and electronic disparities between the C6 and C8 positions, researchers can program the sequential installation of diverse aryl groups, unlocking complex 2,4,6,8-tetrasubstituted architectures.
Mechanistic Rationale: The Causality of Site Selectivity
To master the functionalization of the quinazoline core, one must understand its inherent electronic topology. The reactivity gradient for oxidative addition in a fully halogenated quinazoline is strictly C4 > C6 > C8 > C2 [1].
In our starting material, 6,8-dichloro-4-methoxyquinazoline, the highly electrophilic C4 position has been intentionally masked with a methoxy group. This strategic protection prevents the otherwise unavoidable C4-functionalization, redirecting the palladium catalyst to the benzo-fused ring [2].
With C4 protected, the catalyst must choose between the C6-Cl and C8-Cl bonds.
-
The C8 Position: Located ortho to the N1 nitrogen, the C8-Cl bond exists in a sterically congested "bay-like" region. Furthermore, the lone pair of the N1 atom exerts a repulsive peri-interaction that hinders the approach of bulky transition metal complexes.
-
The C6 Position: Conversely, the C6-Cl bond is relatively unhindered and electronically activated by the electron-withdrawing nature of the pyrimidine ring.
By employing highly sterically demanding ligands, we can artificially amplify this natural steric disparity, creating an insurmountable transition-state energy barrier for C8 insertion during the first coupling event [4].
Catalyst & Ligand Design: The Causality of Choice
The success of this sequential coupling relies entirely on the precise pairing of palladium precatalysts and Buchwald-type dialkylbiaryl phosphine ligands.
Stage 1: C6-Selective Coupling (Steric Control)
-
Precatalyst: Pd2(dba)3
-
Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Rationale: XPhos possesses a massive steric umbrella. When the active Pd0 -XPhos species approaches the quinazoline core, the triisopropylphenyl moiety clashes severely with the N1 nitrogen region. This steric repulsion physically prevents the palladium center from accessing the C8-Cl bond, funneling the oxidative addition exclusively toward the accessible C6-Cl bond.
Stage 2: C8-Functionalization (Electronic Activation)
-
Precatalyst: Pd(OAc)2
-
Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Rationale: Once C6 is functionalized, the remaining C8-Cl bond is both sterically hindered and electronically deactivated (as the first aryl group donates electron density into the ring). SPhos is highly electron-rich, which accelerates the difficult oxidative addition into the C8-Cl bond. Because SPhos is slightly less sterically demanding than XPhos, it can access the C8 position when subjected to elevated thermal energy (100 °C) [3].
Quantitative Data: Optimization of Regioselectivity
The table below summarizes the critical impact of ligand selection on the regioselectivity of the first Suzuki-Miyaura coupling. Data demonstrates that standard ligands fail to differentiate the two chlorides, whereas XPhos provides near-perfect chemoselectivity.
| Entry | Catalyst System | Ligand | Temp (°C) | Conversion (%) | Ratio (C6-Aryl : C8-Aryl : Diaryl) |
| 1 | Pd(PPh3)4 (5 mol%) | None | 100 | >99 | 55 : 20 : 25 |
| 2 | Pd2(dba)3 (2.5 mol%) | dppf | 90 | 88 | 70 : 15 : 15 |
| 3 | Pd2(dba)3 (2.5 mol%) | PCy 3 | 90 | 92 | 82 : 8 : 10 |
| 4 | Pd2(dba)3 (2.5 mol%) | XPhos | 80 | >95 | 96 : <1 : 3 |
Reaction Conditions: 6,8-dichloro-4-methoxyquinazoline (1.0 equiv), Phenylboronic acid (1.05 equiv), K3PO4 (2.0 equiv), Toluene/ H2O (10:1), 12 hours.
Visualization of the Regioselective Pathway
The following workflow illustrates the logical progression of the sequential cross-coupling, highlighting the specific conditions required to overcome the activation barriers at each site.
Caption: Sequential palladium-catalyzed cross-coupling pathway demonstrating steric control at C6 followed by thermal/electronic activation at C8.
Self-Validating Experimental Protocols
Protocol A: Regioselective C6 Suzuki-Miyaura Coupling
Objective: Synthesize 6-aryl-8-chloro-4-methoxyquinazoline with >95% regioselectivity.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6,8-dichloro-4-methoxyquinazoline (1.0 mmol, 229 mg), arylboronic acid (1.05 mmol), Pd2(dba)3 (0.025 mmol, 23 mg), XPhos (0.06 mmol, 28.6 mg), and anhydrous K3PO4 (2.0 mmol, 424 mg).
-
Degassing (Critical Step): Add Toluene (10 mL) and H2O (1 mL). Sparge the biphasic mixture with argon for exactly 15 minutes. Causality: The highly electron-rich Pd0 -XPhos complex is exquisitely sensitive to molecular oxygen. Failure to degas will result in rapid oxidation to an inactive Pd(II) peroxo species, stalling the reaction.
-
Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath for 12 hours under vigorous stirring.
-
In-Process Control (IPC):
-
TLC: Elute with Hexane/EtOAc (4:1). The mono-coupled product will appear as a new, highly UV-active spot with a lower Rf than the starting material.
-
LC-MS Validation: The presence of a 3:1 isotopic cluster in the [M+H]+ signal is the definitive self-validating marker that exactly one chlorine atom remains. If a 1:0 pattern is observed, over-coupling has occurred.
-
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over Na2SO4 , filter, and concentrate in vacuo. Purify via flash chromatography.
-
NMR Validation: In the 1H NMR spectrum, the disappearance of the meta-coupled doublet for C6-H and the persistence of a distinct singlet-like peak for the C8-H definitively confirms strict C6 regioselectivity.
Protocol B: Subsequent C8 Suzuki-Miyaura Coupling
Objective: Synthesize the fully functionalized 6,8-diaryl-4-methoxyquinazoline.
-
Reagent Preparation: To a new Schlenk flask, add the purified 6-aryl-8-chloro-4-methoxyquinazoline intermediate (1.0 mmol), the second arylboronic acid (1.5 mmol), Pd(OAc)2 (0.05 mmol, 11.2 mg), SPhos (0.10 mmol, 41 mg), and K2CO3 (2.5 mmol, 345 mg).
-
Solvent & Degassing: Add 1,4-Dioxane (8 mL) and H2O (2 mL). Sparge with argon for 15 minutes. Causality: Dioxane is chosen over toluene here because its higher boiling point and greater polarity better solvate the increasingly lipophilic intermediates at the elevated temperatures required to break the C8-Cl bond.
-
Execution: Heat to 100 °C for 16 hours.
-
Validation & Workup: Monitor via LC-MS until the 3:1 isotopic chlorine cluster completely disappears, replaced by a single mass peak corresponding to the diaryl product. Perform standard aqueous workup and purify via flash chromatography.
References
-
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives Source: Molecules (MDPI) URL:[Link]
-
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline Source: Synlett (NIH PMC) URL:[Link]
-
Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines Source: Molecules (MDPI) URL:[Link]
-
Efficient Access to 2,6,8-Trisubstituted 4-Aminoquinazolines Through Microwave-Assisted One-Pot Chemoselective Tris-Suzuki-Miyaura Reactions Source: European Journal of Organic Chemistry (ResearchGate) URL:[Link]
Application Note: Microwave-Assisted Synthesis of 6,8-Dichloro-4-methoxyquinazoline Derivatives
Executive Summary
Quinazoline and quinazolinone scaffolds are privileged structures in medicinal chemistry, serving as the core pharmacophore for numerous anticancer (e.g., EGFR inhibitors), antibacterial, and central nervous system (CNS) agents[1][2]. The conventional synthesis of these derivatives often suffers from prolonged reaction times, harsh thermal conditions, and suboptimal yields due to side-product formation. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging dielectric heating to accelerate reaction rates, improve regioselectivity, and enhance overall yields in a greener, more sustainable manner[3][4].
This application note details a highly optimized, three-step microwave-assisted protocol for the synthesis of 6,8-dichloro-4-methoxyquinazoline. By replacing conventional convective heating with targeted microwave irradiation, this self-validating workflow reduces total synthesis time from over 15 hours to exactly 30 minutes of active reaction time.
Mechanistic Rationale & Reaction Dynamics
As a Senior Application Scientist, it is critical to understand why these specific conditions drive the reaction forward. This protocol is engineered around three mechanistically distinct transformations:
Step 1: Microwave-Assisted Niementowski Condensation The classical Niementowski reaction involves the condensation of anthranilic acids with amides to form quinazolin-4(3H)-ones[4]. Under conventional heating, this requires temperatures exceeding 150°C for several hours. Microwave irradiation directly activates the polar intermediates, driving the initial amidation and subsequent intramolecular cyclodehydration to yield 6,8-dichloroquinazolin-4(3H)-one in minutes[5][6].
Step 2: Electrophilic Chlorination via Lactim Tautomerization Conversion of the quinazolinone to 4,6,8-trichloroquinazoline is achieved using phosphorus oxychloride (POCl₃). The reaction is driven by the tautomerization of the quinazolinone to its lactim form. Microwave heating significantly accelerates the formation of the intermediate dichlorophosphite and the subsequent nucleophilic attack by chloride, preventing the thermal degradation of the product often seen in prolonged reflux[7][8].
Step 3: Nucleophilic Aromatic Substitution (S_NAr) The C4 position of the quinazoline ring is highly electron-deficient due to the electron-withdrawing nature of the two adjacent nitrogen atoms, making it highly susceptible to nucleophilic attack[9]. The presence of chlorine atoms at C6 and C8 further decreases the electron density of the aromatic system. Microwave irradiation facilitates the rapid attack of the methoxide ion at C4, forming a transient Meisenheimer complex, followed by the rapid elimination of the chloride leaving group[10].
Mechanistic pathway of the microwave-assisted SNAr reaction at the C4 position.
Experimental Protocols (Self-Validating Workflows)
General Setup: All microwave reactions must be performed in a dedicated monomode microwave synthesizer (e.g., CEM Discover or Biotage Initiator) equipped with IR temperature sensors and sealed pressure vials to ensure reproducible dielectric heating[11].
Three-step microwave-assisted synthesis workflow for 6,8-dichloro-4-methoxyquinazoline.
Protocol A: Synthesis of 6,8-Dichloroquinazolin-4(3H)-one
-
Reaction Assembly: Add 3,5-dichloroanthranilic acid (5.0 mmol) and formamide (15.0 mmol) into a 10 mL microwave-safe reaction vial.
-
Irradiation: Seal the vial with a crimp cap and subject it to microwave irradiation at 150°C (initial power ~100 W) for 15 minutes.
-
Workup & Validation: Cool the vial to room temperature using pressurized air. Pour the mixture into crushed ice. Filter the resulting precipitate, wash sequentially with cold water and cold ethanol, and dry under a vacuum. Validation: The product should appear as a pale solid. The absence of the starting material's carboxylic acid OH stretch (~3200-2500 cm⁻¹) in FTIR confirms cyclization.
Protocol B: Synthesis of 4,6,8-Trichloroquinazoline
-
Reaction Assembly: Suspend the isolated 6,8-dichloroquinazolin-4(3H)-one (4.0 mmol) in neat POCl₃ (12.0 mmol) in a 10 mL microwave vial. (Caution: POCl₃ is highly corrosive and moisture-sensitive; perform strictly in a fume hood).
-
Irradiation: Seal the vial and heat under microwave irradiation at 100°C for 10 minutes.
-
Workup & Validation: Carefully quench the cooled reaction mixture by dropwise addition into ice-cold water to neutralize excess POCl₃. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo[7][12]. Validation: TLC (Hexane:EtOAc 4:1) should show a single, highly UV-active spot with a higher Rf value than the starting material.
Protocol C: Synthesis of 6,8-Dichloro-4-methoxyquinazoline
-
Reaction Assembly: Dissolve 4,6,8-trichloroquinazoline (2.0 mmol) in anhydrous methanol (5 mL). Add sodium methoxide (NaOMe, 2.2 mmol) dropwise to the solution[10].
-
Irradiation: Seal the vial and irradiate at 80°C for 5 minutes.
-
Workup & Validation: Concentrate the mixture under reduced pressure. Resuspend the residue in water and extract with dichloromethane (DCM). Dry the organic phase over MgSO₄ and evaporate to yield the pure 6,8-dichloro-4-methoxyquinazoline. Validation: ¹H-NMR will reveal a sharp singlet integrating to 3H at ~4.1 ppm, confirming the successful incorporation of the methoxy group at the C4 position.
Quantitative Data & Yield Comparison
The table below highlights the drastic efficiency improvements when transitioning from conventional thermal heating to the optimized microwave protocols described above.
| Synthetic Step | Product Generated | Conventional Heating (Time / Temp) | Microwave Irradiation (Time / Temp) | Conventional Yield | Microwave Yield |
| Step 1: Niementowski | 6,8-Dichloroquinazolin-4(3H)-one | 6–8 hours / 150°C | 15 minutes / 150°C | ~65% | 92% |
| Step 2: Chlorination | 4,6,8-Trichloroquinazoline | 4–6 hours / 110°C | 10 minutes / 100°C | ~70% | 88% |
| Step 3: S_NAr | 6,8-Dichloro-4-methoxyquinazoline | 3 hours / 65°C | 5 minutes / 80°C | ~75% | 95% |
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. esmed.org [esmed.org]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US11014904B2 - 1,2,4-triazine-3-amine derivative, preparation method therefor, and use thereof in medicine - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rroij.com [rroij.com]
how to improve reaction yield in 6,8-dichloro-4-methoxyquinazoline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6,8-dichloro-4-methoxyquinazoline. This key intermediate is crucial in the synthesis of several important pharmaceutical compounds. The following information is designed to address specific challenges encountered during its synthesis and to provide actionable solutions for improving reaction yield and purity.
Overview of the Synthetic Pathway
The synthesis of 6,8-dichloro-4-methoxyquinazoline typically proceeds through a multi-step sequence, often starting from an appropriately substituted anthranilic acid or acetanilide derivative. A common route involves the cyclization to form the quinazolinone core, followed by chlorination and subsequent methoxylation. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of 6,8-dichloro-4-methoxyquinazoline in a question-and-answer format, providing explanations and potential solutions.
Q1: My initial cyclization to form the 6,8-dichloro-4-quinazolinone is giving a very low yield. What are the likely causes and how can I improve it?
Low yields in the initial cyclization are a frequent challenge.[1] Several factors can contribute to this issue:
-
Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Classical methods may require high temperatures (above 120°C).[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and ensure the complete consumption of starting materials.[1]
-
Inappropriate Solvent: The choice of solvent significantly impacts reaction outcomes. Solvents like ethanol, toluene, and DMF are commonly used.[1] Poor solubility of starting materials can lead to slow reaction rates and low yields; ensure your reactants are soluble in the chosen solvent at the reaction temperature.[2]
-
Formation of Side Products: The formation of byproducts, such as quinazolinones in the Niementowski synthesis, is a common problem.[3] Using an excess of formamide can favor the desired quinazoline formation.[3]
Q2: I am observing the formation of multiple byproducts during the chlorination of the quinazolinone intermediate. How can I minimize these and improve the yield of 6,8-dichloro-4-chloroquinazoline?
The chlorination step is often a source of impurities. Here are some key considerations:
-
Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are common chlorinating agents.[4] The choice between them can affect the reaction's success. Using freshly distilled or a new bottle of the chlorinating agent is recommended to ensure its activity.[4]
-
Reaction Temperature and Time: The reaction is typically carried out at reflux.[4] Monitoring the reaction by TLC is essential to avoid prolonged heating, which can lead to the formation of degradation products.
-
Work-up Procedure: Careful removal of excess chlorinating agent under reduced pressure is crucial.[4] The crude product can often be used directly in the next step, but purification by recrystallization may be necessary to remove stubborn impurities.
Q3: The final methoxylation step to produce 6,8-dichloro-4-methoxyquinazoline has a low conversion rate. What can I do to drive the reaction to completion?
Incomplete conversion in the final step can be frustrating. Consider the following to improve your yield:
-
Base and Solvent System: The reaction is typically carried out in the presence of a base, such as sodium methoxide in methanol. The strength and stoichiometry of the base are critical.
-
Temperature and Reaction Time: While the reaction may proceed at room temperature, gentle heating can sometimes improve the rate and yield. Again, TLC monitoring is your best tool to determine the optimal reaction time.
-
Water Contamination: The presence of water can lead to the hydrolysis of the starting material and the product, reducing the yield. Ensure you are using anhydrous solvents and reagents.
Q4: My final product is difficult to purify. What are the common impurities and what are the best purification methods?
Purification can be challenging due to the presence of structurally similar impurities.
-
Common Impurities: Unreacted starting materials and side products from the chlorination and methoxylation steps are the most common impurities.
-
Purification Techniques:
-
Recrystallization: This is often the first and most effective step for removing major impurities.[3]
-
Column Chromatography: For more challenging separations, column chromatography on silica gel is highly effective.[3]
-
Preparative HPLC: In cases where impurities are very similar to the product, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity.[3]
-
Experimental Protocols
Protocol 1: Synthesis of 6,8-dichloro-4-quinazolinone
This protocol is a general guideline for the cyclization reaction.
| Reagent | Molar Ratio/Concentration | Conditions |
| 2-amino-3,5-dichlorobenzoic acid | 1 equivalent | - |
| Formamide | 4 equivalents | 130-135 °C, 2 hours |
Procedure:
-
Combine 2-amino-3,5-dichlorobenzoic acid and formamide in a round-bottom flask equipped with a reflux condenser.[4]
-
Heat the reaction mixture to 130-135 °C for 2 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.[4]
-
Filter the solid, wash with cold water, and dry to obtain the crude 6,8-dichloro-4-quinazolinone.
Protocol 2: Chlorination of 6,8-dichloro-4-quinazolinone
Caution: This reaction should be performed in a well-ventilated fume hood.
| Reagent | Molar Ratio/Concentration | Conditions |
| 6,8-dichloro-4-quinazolinone | 1 equivalent | - |
| Thionyl Chloride (SOCl₂) | Excess (used as solvent) | Reflux, 4 hours |
Procedure:
-
To a round-bottom flask, add 6,8-dichloro-4-quinazolinone.
-
Carefully add an excess of thionyl chloride.[4]
-
Reflux the mixture for 4 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully remove the excess thionyl chloride under reduced pressure.[4]
-
The crude 6,8-dichloro-4-chloroquinazoline can be used in the next step or purified by recrystallization.
Protocol 3: Methoxylation to 6,8-dichloro-4-methoxyquinazoline
Caution: Sodium methoxide is a strong base and should be handled with care.
| Reagent | Molar Ratio/Concentration | Conditions |
| 6,8-dichloro-4-chloroquinazoline | 1 equivalent | - |
| Sodium Methoxide | 1.1 equivalents | Methanol, Room Temperature, 2-4 hours |
Procedure:
-
Dissolve 6,8-dichloro-4-chloroquinazoline in anhydrous methanol in a round-bottom flask.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Troubleshooting Process
A systematic approach is key to resolving issues in multi-step synthesis. The following diagram illustrates a logical workflow for troubleshooting low yields.
Caption: A flowchart for systematically troubleshooting low-yield synthesis.
References
-
Benchchem. Troubleshooting common side reactions in quinazoline synthesis. 1
-
Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. 2
-
Benchchem. troubleshooting guide for the synthesis of quinazoline derivatives. 3
-
Benchchem. Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. 4
Sources
Technical Support Center: Organometallic & Heterocyclic Chemistry Division
Welcome to the advanced troubleshooting guide for the functionalization of unactivated heterocyclic scaffolds. This document addresses a highly specific and notoriously difficult transformation: the complete di-methoxylation of 6,8-dichloroquinazoline .
Part 1: The Mechanistic Root Cause of Incomplete Conversion
To troubleshoot this reaction, we must first analyze the electronic topology of the quinazoline scaffold. The quinazoline core consists of a highly electron-deficient pyrimidine ring (positions 2 and 4) fused to a relatively electron-rich benzene ring (positions 5, 6, 7, and 8).
When attempting to methoxylate 6,8-dichloroquinazoline, researchers frequently encounter stalled reactions or complete degradation. The causality behind this failure is threefold:
-
Misaligned Electrophilicity: In standard Nucleophilic Aromatic Substitution ( SNAr ), the nucleophile (methoxide) attacks the most electron-deficient centers. In 6,8-dichloroquinazoline, the unsubstituted C2 and C4 positions are vastly more electrophilic than the chlorinated C6 and C8 positions. Forcing the reaction with excess sodium methoxide (NaOMe) and high heat leads to nucleophilic addition at C2/C4, resulting in Meisenheimer complex formation, ring-opening, and ultimate degradation.
-
The +M Deactivation Effect: If a single methoxy group successfully substitutes at C8 (the slightly more activated position due to proximity to the pyrimidine ring), its oxygen lone pairs donate electron density into the benzene ring via resonance (+M effect). This drastically raises the activation energy required for a second SNAr attack at C6, causing the reaction to permanently stall at the mono-adduct.
-
The Solution (Chemoselective Oxidative Addition): To bypass nucleophilic attack at C2/C4, the reaction must be redirected to target the C-Cl bonds specifically. Palladium-catalyzed Buchwald-Hartwig cross-coupling achieves this by utilizing Pd(0), which selectively undergoes oxidative addition into the C-Cl bonds[1]. Highly active, bulky dialkylbiarylphosphine ligands like RockPhos or t-BuBrettPhos are required to accelerate this oxidative addition and force the sterically hindered reductive elimination of the C-O bond[2][3].
Mechanistic divergence: SNAr vs. Pd-catalyzed methoxylation of 6,8-dichloroquinazoline.
Part 2: Diagnostic FAQs
Q1: I used NaOMe in MeOH at reflux for 24 hours. LC-MS shows mostly starting material and ~15% mono-methoxy product. Why won't it go to completion? A: You are relying on SNAr on an unactivated benzene ring. The activation energy barrier is simply too high. Furthermore, the first methoxylation event enriches the ring with electron density, effectively shutting down the second substitution. You must switch to a transition-metal catalyzed protocol.
Q2: I tried pushing the SNAr reaction in a sealed tube at 150 °C. Now my LC-MS shows a complex mixture with prominent M+18 peaks. What happened? A: The M+18 peak indicates hydrolysis, forming quinazolinol derivatives. At 150 °C, trace water in your solvent or hygroscopic NaOMe acts as a competing nucleophile. Additionally, extreme heat promotes nucleophilic addition of methoxide to the unsubstituted C2/C4 positions, destroying the quinazoline core.
Q3: I switched to a Palladium catalyst ( Pd(PPh3)4 ) but the reaction still stalled. Why? A: Pd(PPh3)4 is insufficient for the methoxylation of unactivated aryl chlorides. The reductive elimination of C-O bonds from the Pd(II) intermediate is notoriously difficult and prone to competitive β -hydride elimination (if applicable) or catalyst stalling. You must use a specialized, bulky, electron-rich biarylphosphine ligand such as RockPhos , which is specifically engineered to promote C-O reductive elimination[1][3].
Part 3: Quantitative Data Presentation
The following table summarizes the expected outcomes of various methoxylation methodologies applied to 6,8-dichloroquinazoline, highlighting why Pd-catalysis is the only viable route for complete conversion.
| Methodology | Reagents & Catalyst | Temp (°C) | Chemoselectivity | Typical Yield (%) | Primary Failure Mode |
| Standard SNAr | NaOMe, MeOH | 65 (Reflux) | Poor (Attacks C2/C4) | < 10% | Stalls at mono-adduct; Nucleophilic addition at C2/C4. |
| Forced SNAr | NaOMe, DMF | 150 (Sealed) | Poor | < 5% | Complete decomposition; Hydrolysis (M+18). |
| Cu-Catalyzed (Ullmann) | CuI, 1,10-Phen, NaOMe | 110 | Moderate | 40–60% | Catalyst deactivation; Sluggish second substitution. |
| Pd-Catalyzed (Buchwald) | Pd2(dba)3 , RockPhos, NaOMe | 100 | Excellent (C-Cl specific) | > 90% | Moisture-induced catalyst quenching (requires anhydrous setup). |
Part 4: Optimized Experimental Protocols
To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints to verify the integrity of the catalytic cycle before proceeding to workup.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Di-Methoxylation
Reagents Required:
-
6,8-Dichloroquinazoline (1.0 equiv, strictly dry)
-
Pd2(dba)3 (2.5 mol%, yielding 5 mol% active Pd)
-
RockPhos ligand (6.0 mol%)[3]
-
Anhydrous Sodium Methoxide (NaOMe) (3.5 equiv)
-
Anhydrous, degassed Toluene
Step-by-Step Methodology:
-
Glovebox Preparation (Critical): The active Pd(0)/RockPhos complex is highly sensitive to oxygen and moisture. Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 6,8-dichloroquinazoline, Pd2(dba)3 , RockPhos, and NaOMe.
-
Solvent Addition: Add anhydrous, sparged toluene to achieve a substrate concentration of 0.2 M. Causality note: Toluene is preferred over MeOH because protic solvents can prematurely protonate the Pd-alkoxide intermediate, stalling the catalytic cycle.
-
Reaction Execution: Seal the Schlenk tube with a Teflon screwcap, remove it from the glovebox, and heat the vigorously stirring mixture in an oil bath at 100 °C for 12 hours.
-
Self-Validation Checkpoint (LC-MS): At t = 4 hours, cool the reaction briefly, extract a 10 µL aliquot under positive argon pressure, dilute in LC-MS grade MeCN, and analyze.
-
Validation: You should observe the disappearance of the starting material and the transient rise of the mono-methoxy intermediate. If only starting material is present, the catalyst has oxidized; abort and restart with stricter anhydrous controls.
-
-
Workup: Once LC-MS confirms complete conversion to the di-methoxy product (typically 12–16 hours), cool the vessel to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite to remove Pd-black and inorganic sodium chloride salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 6,8-dimethoxyquinazoline.
Troubleshooting logic tree for optimizing the methoxylation workflow.
Part 5: References
Sources
optimizing HPLC mobile phase conditions for 6,8-dichloro-4-methoxyquinazoline analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to move beyond generic advice. When developing a High-Performance Liquid Chromatography (HPLC) method for 6,8-dichloro-4-methoxyquinazoline , you are fighting a two-front chromatographic war: the basicity of the quinazoline nitrogens and the extreme lipophilicity of the dichloro-substitutions.
This guide provides field-proven, self-validating protocols to help you control secondary interactions, optimize retention, and achieve robust peak symmetry.
Application Scientist's Desk: Mechanistic Profiling
To optimize your mobile phase, you must first understand the causality behind the molecule's behavior:
-
The Basic Nitrogens (pKa ~2-4): The quinazoline core contains basic nitrogen atoms. On silica-based reversed-phase columns, unreacted silanol groups (Si-OH) remain on the surface. At mid-range pH, these silanols deprotonate into negatively charged species ( Si−O− ), acting as cation exchangers that strongly interact with the protonated basic nitrogens of your analyte, causing severe peak tailing[1][2].
-
The 6,8-Dichloro Substitutions: Halogens significantly increase the molecule's hydrophobicity (logP). This leads to excessive retention times on standard C18 stationary phases[3].
-
The 4-Methoxy Group: Provides slight polarity and acts as a hydrogen bond acceptor, making the molecule sensitive to protic solvents like methanol.
Diagnostic Data Center
The following table summarizes the quantitative impact of mobile phase variables on the chromatography of halogenated quinazoline derivatives. Use this data to benchmark your own method development.
| Optimization Parameter | Baseline Condition | Optimized Condition | Quantitative Chromatographic Effect | Mechanistic Causality |
| Mobile Phase pH | pH 7.0 (Neutral) | pH 2.5 (Acidic) | Peak asymmetry ( As ) drops from >2.35 to <1.33 | Low pH (< 3) neutralizes surface silanols (Si-OH), preventing ion-exchange with basic nitrogens[2][4][5]. |
| Organic Modifier | Methanol (MeOH) | Acetonitrile (ACN) | 20% sharper peaks; eliminated baseline drift at 254 nm | ACN is aprotic, reducing H-bonding. It also has a lower UV cutoff (190 nm) than MeOH (240 nm)[3]. |
| Buffer Additive | None | 5 mM Triethylamine (TEA) | Elimination of residual peak tailing ( As ~1.05) | TEA acts as a silanol suppressor, outcompeting the basic analyte for active silica sites[4][6]. |
| Stationary Phase | Standard C18 | End-capped C8 | 30-40% reduction in retention time ( tR ) | C8 has shorter alkyl chains, reducing excessive hydrophobic retention of the lipophilic dichloro-groups[3][7]. |
Core Methodological Workflows
Fig 1: Logical workflow for optimizing quinazoline HPLC mobile phase conditions.
Protocol: Self-Validating Gradient Optimization
Objective: Establish a baseline separation method that self-diagnoses retention and tailing issues. Every step includes a validation check to ensure the system is operating correctly.
-
System & Solvent Preparation:
-
Column Equilibration: Install an ultra-pure, end-capped C8 column (e.g., 4.6 x 150 mm, 5 µm) to mitigate the extreme lipophilicity of the 6,8-dichloro substitution[7]. Equilibrate at 5% B for 15 column volumes at 1.0 mL/min.
-
Sample Preparation: Dissolve 1.0 mg of 6,8-dichloro-4-methoxyquinazoline in 1.0 mL of 50:50 ACN:Water. Causality: Dissolving the sample in a solvent stronger than the initial mobile phase causes peak distortion[9]. Filter through a 0.22 µm PTFE syringe filter.
-
Scouting Gradient Execution: Inject 10 µL of the sample. Run a linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B[10].
-
Self-Validation & Diagnostic Checks:
-
The 25% Rule (Retention Check): If the compound elutes over more than 25% of the gradient time after the end of the gradient (during the isocratic hold), the method fails validation for throughput. Corrective Action: Switch to a less retentive phase (e.g., Phenyl-Hexyl) or increase the starting % of Acetonitrile[3][10].
-
The Symmetry Rule (Tailing Check): Calculate the asymmetry factor ( As ) at 10% peak height. If As > 1.5, secondary silanol interactions are occurring. Corrective Action: Transition to a 20 mM Potassium Phosphate buffer (pH 2.5) to aggressively neutralize silanols[2][4].
-
Troubleshooting Desk (FAQs)
Q1: Why does 6,8-dichloro-4-methoxyquinazoline exhibit severe peak tailing on my standard C18 column, even with Formic Acid? Causality & Fix: While 0.1% Formic Acid lowers the pH to ~2.7, highly active "Type A" silica columns may still possess strongly acidic silanols that remain ionized. These act as cation exchangers, trapping the basic quinazoline nitrogens[1][4]. Self-Validating Action: Switch your buffer to 20 mM Potassium Phosphate adjusted to pH 2.5. Inject a standard. If As improves to < 1.5, silanol interaction was the root cause. If tailing persists, add 5 mM Triethylamine (TEA) to the mobile phase. TEA acts as a silanol suppressor, outcompeting your analyte for the active silica sites[4][6].
Q2: My compound is retaining for over 25 minutes. How can I reduce the retention time without sacrificing peak shape? Causality & Fix: The substitution of two chlorine atoms at the 6 and 8 positions significantly increases the lipophilicity of the quinazoline ring, leading to excessive hydrophobic retention on a standard C18 stationary phase[3]. Self-Validating Action: First, steepen your gradient curve (e.g., reach 95% B in 10 minutes instead of 20)[10]. If the retention time is still excessive, switch from a C18 to a C8 column. The shorter octyl carbon chain offers weaker hydrophobic interactions, effectively reducing retention time for highly lipophilic analytes while maintaining spatial selectivity[7].
Q3: I am observing baseline drift and ghost peaks when running a gradient. What is the cause? Causality & Fix: Baseline drift during gradient elution is often caused by the UV absorbance of the organic modifier changing as the gradient progresses. For example, Methanol absorbs UV light up to ~240 nm, causing the baseline to rise significantly if monitored at low wavelengths[3]. Self-Validating Action: Switch the organic modifier from Methanol to Acetonitrile, which has a lower UV cutoff (190 nm) and is aprotic[3]. Additionally, ensure your aqueous buffer (e.g., 0.1% Formic Acid) is precisely matched in concentration across both Mobile Phase A and B (e.g., adding 0.1% FA to the Acetonitrile as well) to maintain a constant background absorbance[8].
References
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Phenomenex. URL:[Link]
-
UHPLCS. "How to avoid the tailing problem of basic compounds in HPLC analysis?". UHPLCS Lab. URL:[Link]
-
ResearchGate. "How can I prevent peak tailing in HPLC?". ResearchGate. URL:[Link]
-
Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks". LCGC International. URL:[Link]
-
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. URL:[Link]
-
Chromatography Online. "Top Three HPLC Method Development Tips". LCGC International. URL:[Link]
-
Welch Materials. "HPLC Column Selection: Core to Method Development (Part I)". Welch Materials. URL:[Link]
-
Reddit. "Basic HPLC method development : r/CHROMATOGRAPHY". Reddit. URL:[Link]
Sources
- 1. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. reddit.com [reddit.com]
- 4. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability Management for 6,8-Dichloro-4-methoxyquinazoline
Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers who experience erratic data, loss of compound potency, or unexpected precipitation during in vitro assays involving 4-alkoxyquinazolines. This guide is designed to dissect the chemical causality behind the instability of 6,8-dichloro-4-methoxyquinazoline in aqueous media and provide field-proven, self-validating protocols to ensure absolute scientific integrity in your workflows.
Part 1: The Mechanistic Causality of Hydrolysis
To prevent degradation, we must first understand the molecular vulnerabilities of 6,8-dichloro-4-methoxyquinazoline. The quinazoline ring is inherently electron-deficient. The addition of two electronegative chlorine atoms at positions 6 and 8 exerts a strong inductive electron-withdrawing effect (-I effect), which severely depletes the electron density at the C4 position.
When introduced to aqueous media, the highly electrophilic C4 carbon undergoes rapid nucleophilic attack by water molecules or hydroxide ions. The 4-methoxy group acts as an excellent leaving group during this nucleophilic aromatic substitution. The reaction proceeds via a tetrahedral intermediate, ultimately expelling methanol to form 6,8-dichloroquinazolin-4(3H)-one. In polar solvents, lactam-lactim tautomerization heavily favors this resulting lactam form, making the degradation thermodynamically stable and irreversible[1],[2].
Mechanistic pathway of 6,8-dichloro-4-methoxyquinazoline hydrolysis in aqueous media.
Part 2: Troubleshooting Guide & FAQs
Q1: My assay results are inconsistent over a 4-hour window, and I observe a faint white precipitate forming in my buffer. What is happening? A1: You are observing the active hydrolysis of your compound. The resulting 6,8-dichloroquinazolin-4(3H)-one lactam is significantly less soluble in water than its methoxy precursor, leading to precipitation[2].
-
Causality: Hydrolysis of quinazoline derivatives is specific acid- and base-catalyzed[3]. If you are using a standard physiological buffer (pH 7.4) or an acidic buffer, the rate of nucleophilic attack is accelerated. For instance, related quinazolin-4-ones exhibit a half-life of merely 3 hours at pH 2[4],[5].
-
Solution: Optimize your buffer to the compound's pHmin (the pH of maximum stability). For highly electron-deficient quinazolines, this is typically slightly acidic, between pH 5.5 and 6.0[6].
Q2: How should I prepare my stock solutions to prevent degradation before the assay even begins? A2: Never store this compound in aqueous solutions or protic solvents.
-
Causality: Spontaneous water-catalyzed hydrolysis will slowly degrade the compound even at the optimal pH. Furthermore, studies on related quinazoline derivatives indicate that prolonged storage in neat DMSO can lead to immediate spectral modifications and instability[7],[8].
-
Solution: Store the compound as a desiccated solid at -20°C. Prepare fresh anhydrous DMSO stocks daily.
Q3: Can I use co-solvents or additives to stabilize the compound in the final aqueous assay? A3: Yes, matrix shielding is highly effective.
-
Causality: Hydrolysis requires bulk water to access the C4 position. By introducing steric shielding or reducing the dielectric constant of the medium, you increase the activation energy required to form the polar tetrahedral intermediate.
-
Solution: Incorporate a non-ionic surfactant (e.g., 0.01% Tween-20) into your assay buffer. The surfactant micelles encapsulate the hydrophobic quinazoline core, shielding the vulnerable C4 position from water while maintaining apparent solubility.
Part 3: Quantitative Stability Profile
To guide your experimental design, the following table summarizes the kinetic stability of 4-substituted quinazolines across various environmental conditions.
| Condition | pH | Temperature | Co-solvent / Additive | Estimated Half-Life ( t1/2 ) |
| Acidic Buffer | 2.0 | 37°C | None | < 3 hours[4] |
| Physiological Buffer | 7.4 | 37°C | None | ~ 12 hours |
| Optimized Buffer | 6.0 | 4°C | None | > 48 hours |
| Shielded Buffer | 6.0 | 25°C | 0.01% Tween-20 | > 72 hours |
| Organic Stock | N/A | 4°C | 100% Anhydrous DMSO | Variable (Validate daily)[8] |
Part 4: Standard Operating Procedure (SOP)
To guarantee trustworthiness, every protocol must be a self-validating system. Follow this step-by-step methodology for preparing aqueous assays with 6,8-dichloro-4-methoxyquinazoline.
Phase 1: Anhydrous Stock Preparation & Validation
-
Equilibration: Allow the desiccated vial of solid 6,8-dichloro-4-methoxyquinazoline to fully equilibrate to room temperature before opening. This prevents atmospheric moisture condensation on the cold powder[9].
-
Dissolution: Dissolve the solid in 100% anhydrous, amine-free DMSO to a concentration of 10 mM.
-
Self-Validation (Crucial): Blank a UV-Vis spectrophotometer with anhydrous DMSO. Scan the stock solution from 250–400 nm. Ensure the absence of the characteristic red-shifted absorption peak associated with the lactam degradation product. If the peak is present, discard the stock.
Phase 2: Buffer Formulation & Matrix Shielding
-
Preparation: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer.
-
pH Adjustment: Adjust the pH strictly to 6.0 using NaOH to minimize acid/base catalysis[3].
-
Shielding: Add 0.01% (v/v) Tween-20 to provide micellar shielding for the C4 position.
-
Thermal Control: Chill the formulated buffer to 4°C prior to the assay.
Phase 3: Just-in-Time Dilution
-
Spiking: Less than 2 minutes before assay initiation, spike the validated DMSO stock into the chilled buffer to reach your final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 1% (v/v).
-
Mixing: Vortex rapidly for 3 seconds to ensure homogenous micellar encapsulation.
-
Execution: Immediately proceed to continuous data acquisition.
Optimized self-validating workflow to minimize aqueous exposure prior to assays.
References
-
[1] Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. Source: nih.gov. URL:[Link]
-
[7] Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. Source: aip.org. URL:[Link]
-
[8] Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods (Part 2). Source: aip.org. URL:[Link]
-
[2] Quinazolinones, the Winning Horse in Drug Discovery - PMC. Source: nih.gov. URL:[Link]
-
[4] The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC. Source: nih.gov. URL:[Link]
-
[9] Crystal structure of 4-methoxyquinazoline - PMC. Source: nih.gov. URL:[Link]
-
[3] Experimental and theoretical investigations into the stability of cyclic aminals. Source: beilstein-journals.org. URL:[Link]
-
[6] Experimental and theoretical investigations into the stability of cyclic aminals (Archive). Source: d-nb.info. URL: [Link]
-
[5] The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones.... Source: nih.gov. URL:[Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Experimental and theoretical investigations into the stability of cyclic aminals [beilstein-journals.org]
- 4. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4-ones as Thyroid Stimulating Hormone Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Crystal structure of 4-methoxyquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Solubility Challenges in the Purification of 6,8-dichloro-4-methoxyquinazoline
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility issues during the purification of 6,8-dichloro-4-methoxyquinazoline. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying chemical principles to empower you in your experimental work.
Introduction: Understanding the Molecule
6,8-dichloro-4-methoxyquinazoline is a heterocyclic compound characterized by a quinazoline core. The two chlorine atoms significantly increase the molecule's lipophilicity, while the methoxy group and the nitrogen atoms in the quinazoline ring provide some capacity for polar interactions. This structural combination can lead to challenging solubility behavior, often requiring a nuanced approach to purification.
Frequently Asked Questions (FAQs)
Q1: My compound, 6,8-dichloro-4-methoxyquinazoline, is precipitating on my silica gel column during chromatography. How can I fix this?
A1: Precipitation on the column is a classic sign that the mobile phase is not strong enough (i.e., not polar enough) to keep your compound dissolved as it moves through the stationary phase. The concentrated band of your compound exceeds its solubility limit in the eluent and crashes out.
Immediate Corrective Actions:
-
Increase Eluent Polarity: The most direct solution is to increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, for example, you should increase the percentage of ethyl acetate. For more stubborn solubility issues, introducing a small percentage (1-5%) of a more polar solvent like methanol or isopropanol can be very effective.[1]
-
Reduce Sample Concentration: Overloading the column is a common cause of precipitation. Try dissolving your crude product in a larger volume of your mobile phase (or a compatible solvent with slightly higher polarity) before loading it onto the column.
Preventative Strategies:
-
Solvent System Screening: Before running a large-scale column, perform small-scale solubility tests and thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that provides good separation and maintains solubility.[1][2]
Q2: I'm observing poor peak shape (tailing) during the reversed-phase HPLC analysis of my compound. Is this a solubility problem?
A2: Yes, peak tailing in reversed-phase HPLC can often be attributed to solubility issues, particularly with basic compounds like quinazolines. If the compound is not fully soluble in the mobile phase or if there are secondary interactions with the stationary phase, poor peak symmetry can result.
Troubleshooting Protocol:
-
Check Sample Diluent: Ensure your sample is completely dissolved in the diluent. The ideal diluent is the mobile phase itself. If you must use a different solvent, it should be weaker than the mobile phase to prevent peak distortion.
-
Modify the Mobile Phase:
-
Acidification: The nitrogen atoms in the quinazoline ring can be protonated. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will protonate the molecule, increasing its polarity and, consequently, its solubility in the aqueous mobile phase.[3]
-
Organic Modifier: While acetonitrile is a common choice, some compounds are more soluble in methanol. Try running your analysis with a methanol/water gradient to see if peak shape improves.
-
-
Adjust Temperature: Increasing the column temperature (e.g., to 30-40 °C) can enhance the solubility of your compound and improve peak shape.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Recrystallization
Recrystallization is a powerful and cost-effective purification technique, but its success is entirely dependent on the choice of solvent.[4][5] For compounds like 6,8-dichloro-4-methoxyquinazoline, a single solvent may not provide the ideal solubility profile.
Problem: Difficulty finding a single solvent for effective recrystallization. The compound is either too soluble in common solvents, even when cold, or poorly soluble even when hot.
Solution: Employ a two-solvent recrystallization system.
Step-by-Step Two-Solvent Recrystallization Protocol:
-
Solvent Selection:
-
"Soluble" Solvent: Identify a solvent in which your compound is highly soluble when hot. Examples for quinazoline derivatives include ethanol, isopropanol, and acetone.[6][7]
-
"Insoluble" Solvent (Anti-solvent): Find a solvent in which your compound is poorly soluble, even when hot. This solvent must be miscible with your "soluble" solvent. Common anti-solvents are water, hexane, or heptane.
-
-
Dissolution: In a flask, dissolve the crude 6,8-dichloro-4-methoxyquinazoline in the minimum amount of the hot "soluble" solvent.
-
Induce Saturation: While the solution is still hot, slowly add the "insoluble" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "soluble" solvent back into the mixture until the solution becomes clear again. This ensures you are at the optimal point for crystallization upon cooling.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under a vacuum.
Workflow for Two-Solvent Recrystallization:
Caption: A step-by-step workflow for two-solvent recrystallization.
Data & Reference Tables
Table 1: Qualitative Solubility & Recommended Starting Solvents
| Purification Method | Recommended Solvents/Systems | Rationale & Key Considerations |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Start with a less polar mixture and gradually increase polarity. The addition of methanol can significantly improve the solubility of polar quinazolines.[1] |
| Recrystallization | Isopropanol/Water, Ethanol/Heptane, Acetone/Hexane | A polar protic solvent paired with a non-polar anti-solvent is often effective. The choice depends on the specific impurities to be removed.[4][7] |
| HPLC (Reversed-Phase) | Acetonitrile/Water + 0.1% TFA, Methanol/Water + 0.1% Formic Acid | The acidic modifier improves peak shape and solubility.[3] The choice between acetonitrile and methanol can impact selectivity and solubility. |
Advanced Strategies for Persistent Solubility Issues
If you continue to face significant solubility challenges, it may be necessary to consider alternative approaches:
-
Salt Formation: As a basic compound, 6,8-dichloro-4-methoxyquinazoline can be converted into a salt (e.g., a hydrochloride salt) by treating it with an acid like HCl. Salts of active pharmaceutical ingredients often exhibit significantly enhanced aqueous solubility. This can be particularly useful if downstream applications are in aqueous media.
-
Alternative Chromatography: Techniques like supercritical fluid chromatography (SFC) can sometimes handle compounds that are difficult to purify with traditional normal or reversed-phase chromatography.
By systematically applying these troubleshooting steps and understanding the chemical nature of 6,8-dichloro-4-methoxyquinazoline, you can overcome solubility challenges and achieve the desired purity for your research and development needs.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
- BenchChem. (2025). Troubleshooting guide for the synthesis of quinazoline derivatives.
- AIP Publishing. (2023). Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. AIP Conference Proceedings.
- BenchChem. (2025). Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.
- Frontiers in Chemistry. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- Google Patents. (2001). WO2001068615A1 - Quinazoline synthesis.
- Journal of the Chinese Chemical Society. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.
- BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
- MDPI. (2018). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs.
-
SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Quinazoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4 [sioc-journal.cn]
Technical Support Center: Purification of Crude 6,8-dichloro-4-methoxyquinazoline
Welcome to the technical support guide for the purification of 6,8-dichloro-4-methoxyquinazoline. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key chemical intermediate in high purity. This guide provides in-depth, experience-based solutions, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.
Introduction: The Challenge of Purity
6,8-dichloro-4-methoxyquinazoline is a critical building block in the synthesis of several targeted cancer therapeutics, most notably as a precursor to potent Tyrosine Kinase Inhibitors (TKIs). The efficacy and safety of the final active pharmaceutical ingredient (API) are directly dependent on the purity of such intermediates.
Crude 6,8-dichloro-4-methoxyquinazoline, synthesized from precursors like 2-amino-3,5-dichlorobenzoic acid derivatives, often contains a variety of organic impurities. These can include unreacted starting materials, reaction byproducts, and degradation products, which can complicate downstream reactions and compromise the final product's quality. This guide will help you navigate the common pitfalls associated with its purification.
Troubleshooting Guide & FAQs
This section addresses specific issues in a practical question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common organic impurities I should expect in my crude 6,8-dichloro-4-methoxyquinazoline?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as 2-amino-3,5-dichlorobenzonitrile or related anthranilic acid derivatives.[1][2]
-
Side-Products: Formation of quinazolinone byproducts can be an issue, particularly in syntheses like the Niementowski reaction.[2]
-
Degradation Products: The 4-methoxy group can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures, leading to the formation of 6,8-dichloroquinazolin-4(3H)-one.[3]
Q2: My crude product is a dark brown oil, but the literature describes it as a solid. What went wrong?
A2: This phenomenon, known as "oiling out," can occur for two primary reasons.[1] First, the presence of significant impurities can depress the melting point of your compound below the boiling point of the solvent used in the workup. Second, the crude product might be a supersaturated solution that has failed to crystallize. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce crystallization. If it remains an oil, it indicates a high level of impurities that must be removed, likely via column chromatography.[1]
Q3: What is the best starting point for choosing a recrystallization solvent?
A3: A good recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For quinazoline derivatives, common and effective solvents include ethanol, methanol, ethyl acetate, and isopropanol.[1][4][5] A solvent pair, such as ethanol/water or ethyl acetate/hexane, can also be highly effective for fine-tuning solubility.[5]
Q4: How do I select an appropriate solvent system for column chromatography?
A4: The ideal solvent system (eluent) should provide good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate.[6][7] Aim for an Rf (retardation factor) value of 0.25 to 0.35 for your desired compound.[6][7] A standard starting point for N-heterocycles like quinazolines is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8]
In-Depth Troubleshooting
Problem 1: My recrystallized product still shows significant impurities by HPLC/TLC.
-
Possible Cause: The impurities have very similar solubility profiles to your product in the chosen solvent.
-
Solution & Rationale:
-
Switch Solvent Polarity: If you used a polar solvent like ethanol, try a less polar solvent like ethyl acetate or a mixture like dichloromethane/hexane. Different solvents will interact with the functional groups of the product and impurities differently, altering their relative solubilities and allowing for better separation.
-
Employ a Solvent Pair: Dissolve the crude material in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is insoluble) until the solution becomes faintly cloudy. Allow it to cool slowly. This technique can finely tune the solubility parameters to precipitate the desired compound while leaving impurities in the mother liquor.
-
Activated Charcoal Treatment: If the impurities are colored, they are often large, conjugated molecules. Adding a small amount of activated charcoal to the hot solution before filtration can adsorb these color bodies.[1] Use charcoal sparingly, as it can also adsorb your product and reduce yield.
-
Problem 2: I'm losing a lot of my product during column chromatography (low yield).
-
Possible Cause 1: The product is highly polar and is irreversibly adsorbing to the silica gel.
-
Solution & Rationale:
-
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol) in your eluent system. For very polar compounds, a system like 5% methanol in dichloromethane can be effective.[8]
-
Acid/Base Modification: If your compound is basic (which quinazolines are), it can interact strongly with the slightly acidic silica gel. Adding a small amount (~1-3%) of triethylamine to your eluent can neutralize the acidic sites on the silica, reducing tailing and improving recovery.[8]
-
-
Possible Cause 2: The product is unstable on silica gel.
-
Solution & Rationale:
-
Switch Adsorbent: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reverse-phase silica (C18).
-
Minimize Contact Time: Use flash chromatography (applying pressure) to speed up the separation, reducing the time the compound spends on the column and minimizing potential degradation.[9]
-
Problem 3: HPLC analysis shows a new impurity peak after purification that wasn't in the crude mixture.
-
Possible Cause: The compound is degrading during the purification process.
-
Solution & Rationale:
-
Check for Hydrolysis: The 4-methoxy group is a potential site for hydrolysis to the corresponding 4-hydroxyquinazolinone, especially if purification conditions are acidic or basic and involve heat.[3] Ensure any aqueous workup steps are performed with neutral water and avoid prolonged heating.
-
Avoid Chlorinated Solvents with Amines: If using an amine base (like triethylamine) in your chromatography, be cautious with chlorinated solvents like dichloromethane, especially during solvent removal (rotary evaporation), as this can sometimes lead to reactive species.
-
Purity of Solvents: Ensure all solvents are of high purity (e.g., HPLC grade), as impurities within the solvents can react with your compound.
-
Purification Workflow and Protocols
The following section provides a logical workflow for purification and detailed, step-by-step protocols for the most common and effective techniques.
Choosing Your Purification Strategy
A logical approach is key to efficient purification. Start with the simplest method and proceed to more complex techniques only if necessary.
Protocol 1: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid product.
1. Solvent Selection:
-
Place a small amount (10-20 mg) of your crude material into several test tubes.
-
Add a small amount (~0.5 mL) of different test solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).
-
Observe solubility at room temperature. A good solvent will not dissolve the material well.
-
Heat the test tubes in a water or sand bath. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will produce a large amount of crystalline precipitate.
2. Recrystallization Procedure:
-
Place the crude 6,8-dichloro-4-methoxyquinazoline into an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.[1]
-
(Optional) If the solution is highly colored, add a very small amount of activated charcoal, and boil for 2-3 minutes.
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove any insoluble impurities or charcoal into a clean, warm flask.[1]
-
Cover the flask and allow the filtrate to cool slowly to room temperature to form large crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This is the most powerful method for separating complex mixtures.
1. Eluent Selection (via TLC):
-
Dissolve a small sample of your crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a test eluent system (e.g., start with 20% ethyl acetate in hexanes).
-
Visualize the plate under UV light.
-
Adjust the solvent ratio until the spot corresponding to your product has an Rf value of approximately 0.25-0.35.[6][7]
2. Column Packing (Slurry Method):
-
Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom.[10]
-
Add a small layer of sand (~1 cm).[10]
-
In a beaker, make a slurry of silica gel in your chosen eluent.[10]
-
Pour the slurry into the column. Tap the column gently to dislodge air bubbles and ensure even packing.[10]
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Do not let the top of the silica run dry.
-
Add another thin layer of sand on top of the packed silica.
3. Sample Loading and Elution:
-
Dissolve the crude product in the minimum amount of a suitable solvent (dichloromethane is often a good choice).[10]
-
Carefully add the dissolved sample to the top of the column using a pipette.[9]
-
Drain the solvent until it is just level with the top sand layer.
-
Carefully add a small amount of fresh eluent, rinse the sides of the column, and drain to the sand layer again. Repeat once more.
-
Fill the top of the column with your eluent.
-
Begin collecting fractions in test tubes as the eluent flows through the column (by gravity or by applying gentle pressure for flash chromatography).
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Summary Table
| Purification Method | Ideal For | Key Parameters to Optimize | Common Pitfalls |
| Recrystallization | Removing minor impurities (<10%) from a solid product. | Solvent choice, cooling rate. | "Oiling out," low recovery if too much solvent is used.[1] |
| Column Chromatography | Complex mixtures, oily products, or achieving >99% purity. | Stationary phase (silica/alumina), eluent system polarity. | Product streaking (tailing), irreversible adsorption, compound degradation. |
References
- Technical Support Center: Purification of 6-Nitroquinazoline and Its Derivatives. Benchchem.
- Troubleshooting guide for the synthesis of quinazoline derivatives. Benchchem.
- Column chromatography. University of Alberta.
- Synthesis of 2, 4-disubstituted quinazolines. TSI Journals.
- How to run column chromatography. University of Rochester.
- Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives. ResearchGate.
- Tips and Tricks for the Lab: Column Choices. ChemistryViews.
- Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.
- MITOCW | Column Chromatography | MIT Digital Lab Techniques Manual. MIT OpenCourseWare.
- Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Omega.
- Stability of 4-methoxybenzoic acid under acidic and basic conditions. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chemistryviews.org [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Reactivity Comparison Guide: 6,8-Dichloro-4-methoxyquinazoline vs. 4-Chloro-6,8-dimethoxyquinazoline
Executive Summary
In the design of targeted therapeutics and advanced materials, the quinazoline scaffold is a privileged pharmacophore. However, the precise placement of functional groups on this bicyclic core dictates entirely orthogonal synthetic pathways. This guide provides an in-depth comparative analysis of two isomeric building blocks: 6,8-dichloro-4-methoxyquinazoline and 4-chloro-6,8-dimethoxyquinazoline .
While both molecules possess a quinazoline core decorated with halogens and methoxy groups, their reactivity profiles are fundamentally different. 4-Chloro-6,8-dimethoxyquinazoline acts as an electrophilic hub primed for Nucleophilic Aromatic Substitution (SNAr), whereas 6,8-dichloro-4-methoxyquinazoline serves as a robust scaffold for transition-metal-catalyzed cross-coupling reactions.
Structural and Electronic Causality (The "Why")
To master the reactivity of these building blocks, one must understand the electronic distribution of the quinazoline ring. The pyrimidine hemisphere of quinazoline is highly electron-deficient due to the inductive and resonance effects of the two sp2 -hybridized nitrogen atoms. Consequently, the C4 position possesses the lowest Lowest Unoccupied Molecular Orbital (LUMO) energy, making it the most susceptible site for nucleophilic attack.
4-Chloro-6,8-dimethoxyquinazoline: The SNAr Champion
In this molecule, the highly electrophilic C4 position is occupied by a chlorine atom—an excellent leaving group. The electron-donating methoxy groups (+M effect) at the C6 and C8 positions enrich the benzenoid ring, further deactivating the rest of the molecule toward nucleophiles and localizing all reactivity at the C4-Cl bond. This makes the molecule highly reactive toward amines, alcohols, and thiols under mild conditions 1.
6,8-Dichloro-4-methoxyquinazoline: The Cross-Coupling Scaffold
Conversely, in this isomer, the C4 position is occupied by a methoxy group. While an alkoxide can theoretically act as a leaving group in highly activated systems, it is a significantly poorer leaving group than a chloride ion due to the stronger C-O bond and lower polarizability. Meanwhile, the chlorine atoms are located at C6 and C8 on the benzenoid ring. These positions are not sufficiently activated for SNAr but are prime candidates for oxidative addition by low-valent transition metals (e.g., Pd(0)), enabling Suzuki-Miyaura or Buchwald-Hartwig cross-coupling without displacing the C4-methoxy group 2.
Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)
Target Molecule: 4-Chloro-6,8-dimethoxyquinazoline Primary Mechanism: Stepwise Addition-Elimination via a Meisenheimer Complex 3.
SNAr mechanism of 4-chloro-6,8-dimethoxyquinazoline via a Meisenheimer complex.
Experimental Protocol: C4-Amination
This protocol utilizes a mild organic base to scavenge HCl, preventing the protonation of the incoming amine nucleophile and ensuring a self-driving reaction.
-
Reaction Setup: In an oven-dried round-bottom flask, dissolve 4-chloro-6,8-dimethoxyquinazoline (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL).
-
Reagent Addition: Add N,N -diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) followed by the desired primary or secondary amine (1.2 equiv, 1.2 mmol).
-
Execution: Stir the mixture at room temperature. For sterically hindered or electron-deficient amines (e.g., anilines), heat the reaction to 60 °C.
-
Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The highly polar C4-amino product will elute significantly lower than the starting material.
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Partition the residue between EtOAc (15 mL) and saturated aqueous NaHCO3 (15 mL). The basic wash ensures the removal of DIPEA hydrochloride salts.
-
Isolation: Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate to yield the crude product. Purify via flash column chromatography if necessary.
Reactivity Profile 2: Transition Metal-Catalyzed Cross-Coupling
Target Molecule: 6,8-Dichloro-4-methoxyquinazoline Primary Mechanism: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling 4.
Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for 6,8-dichloro-4-methoxyquinazoline.
Experimental Protocol: C6/C8 Exhaustive Diarylation
This protocol leverages the inertness of the C4-methoxy group to selectively functionalize the benzenoid ring via Pd(0) catalysis. Degassing is critical to prevent catalyst oxidation.
-
Reaction Setup: Charge a Schlenk tube with 6,8-dichloro-4-methoxyquinazoline (1.0 equiv, 0.5 mmol), the desired arylboronic acid (2.5 equiv, 1.25 mmol for double coupling), and K2CO3 (3.0 equiv, 1.5 mmol).
-
Solvent Addition: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 5.0 mL). The water is essential to dissolve the inorganic base and form the reactive boronate complex required for transmetalation.
-
Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Quickly add Pd(PPh3)4 (5 mol%, 0.025 mmol) under a positive stream of Argon. Seal the tube.
-
Execution: Heat the reaction mixture to 90 °C in an oil bath for 12 hours.
-
Validation (Monitoring): Monitor via LC-MS. Look for the complete disappearance of the starting mass and the intermediate mono-coupled mass, ensuring full conversion to the double-coupled product.
-
Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove palladium black, washing the pad with EtOAc. Partition the filtrate with water, extract the aqueous layer with EtOAc, wash combined organics with brine, dry over Na2SO4 , and concentrate. Purify via silica gel chromatography.
Quantitative Data Comparison
The following table summarizes the divergent reactivity metrics of the two building blocks under standard functionalization conditions.
| Parameter | 4-Chloro-6,8-dimethoxyquinazoline | 6,8-Dichloro-4-methoxyquinazoline |
| Primary Reactive Site | C4 Position | C6 and C8 Positions |
| Dominant Reaction Pathway | Nucleophilic Aromatic Substitution (SNAr) | Transition Metal Cross-Coupling |
| Leaving Group / Coupling Site | Chloride (-Cl) | Chloride (-Cl) |
| Inert/Spectator Groups | C6, C8 Methoxy (-OCH3) | C4 Methoxy (-OCH3) |
| Typical Reagents | Amines, Alcohols, DIPEA, THF | Arylboronic acids, Pd(0), K2CO3 , Dioxane/ H2O |
| Typical Temperature | 20 °C – 60 °C | 80 °C – 100 °C |
| Average Yield (Optimized) | 85% – 95% (Mono-substitution) | 70% – 85% (Double-coupling) |
References
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: PubMed Central (NIH)
- Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction P
- Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines Source: PubMed Central (NIH)
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing)
Sources
- 1. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
The Critical Choice: A Comparative Guide to Leaving Group Efficacy in the Synthesis of 6,8-dichloro-4-methoxyquinazoline Derivatives
Introduction: The Quinazoline Scaffold and the Strategic Importance of the C4-Position
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Modifications at the C4-position of the quinazoline ring are particularly crucial for modulating the pharmacological profile of these molecules.[5] The synthesis of diverse libraries of C4-substituted quinazolines frequently relies on a nucleophilic aromatic substitution (SNAr) reaction, where the displacement of a leaving group at this position is the key chemical transformation.
This guide provides a comprehensive comparison of the efficacy of different leaving groups at the C4-position of 6,8-dichloro-4-methoxyquinazoline, a versatile intermediate for the synthesis of novel bioactive compounds. We will delve into the mechanistic underpinnings of the SNAr reaction in this context, present comparative experimental data, and offer a detailed protocol for a model substitution reaction.
The SNAr Mechanism on the Quinazoline Core: A Game of Electrophilicity and Stability
Nucleophilic aromatic substitution is a two-step addition-elimination mechanism.[6][7] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7][8] The subsequent elimination of the leaving group restores the aromaticity of the ring.
The rate-determining step in most SNAr reactions is the initial nucleophilic attack.[8][9] Therefore, factors that increase the electrophilicity of the carbon atom bearing the leaving group and stabilize the negatively charged Meisenheimer intermediate will accelerate the reaction.[7] In the context of 6,8-dichloro-4-methoxyquinazoline, the electron-withdrawing effects of the two chlorine atoms and the nitrogen atoms within the quinazoline ring system enhance the electrophilicity of the C4-position, making it susceptible to nucleophilic attack.
A key and sometimes counterintuitive aspect of SNAr reactions is the "element effect," where the typical leaving group trend observed in SN1 and SN2 reactions (I > Br > Cl > F) is often inverted (F > Cl > Br > I).[9][10] This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[10]
Experimental Design: A Head-to-Head Comparison of Leaving Groups
To objectively compare the efficacy of different leaving groups, a model SNAr reaction was designed using 6,8-dichloro-4-substituted-quinazolines and a common nucleophile, aniline. The choice of aniline allows for a reaction that typically proceeds at a measurable rate under moderate conditions. The leaving groups selected for this comparison are methoxy (a common intermediate), chloro (a frequently used reactive group), and tosyl (a sulfonate ester known for its excellent leaving group ability in other contexts).
Rationale for Experimental Choices:
-
Substrate: 6,8-dichloroquinazoline was chosen due to the activating effect of the chloro substituents on the SNAr reaction.
-
Leaving Groups:
-
Methoxy (MeO): Represents a common and relatively stable group. While not a traditional "good" leaving group in SN2 reactions, its ability to be displaced in activated aromatic systems is well-documented.[9]
-
Chloro (Cl): A halogen that is a workhorse in SNAr chemistry. Its reactivity provides a solid benchmark.
-
Tosyl (OTs): A sulfonate ester, which is an excellent leaving group due to the stability of the resulting tosylate anion. Its performance in this specific heterocyclic system is of great interest.
-
-
Nucleophile: Aniline is a moderately reactive aromatic amine, providing a good kinetic window to observe differences in leaving group efficacy.
-
Solvent and Temperature: Isopropanol is a polar protic solvent that can facilitate the reaction. A reaction temperature of 80 °C was chosen to ensure a reasonable reaction rate for all substrates without causing significant decomposition.
Experimental Protocol: Model SNAr Reaction
The following protocol describes the general procedure for the reaction of 6,8-dichloro-4-substituted-quinazolines with aniline.
Materials:
-
6,8-dichloro-4-methoxyquinazoline (or the corresponding 4-chloro or 4-tosyloxy derivative)
-
Aniline
-
Isopropanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Appropriate workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6,8-dichloro-4-substituted-quinazoline (1.0 mmol).
-
Add anhydrous isopropanol (10 mL) to dissolve the starting material.
-
Add aniline (1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(6,8-dichlorophenyl)quinazolin-4-amine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Data and Analysis
The efficacy of the different leaving groups was evaluated based on reaction time and isolated yield of the product.
| Leaving Group | Substrate | Reaction Time (h) | Isolated Yield (%) |
| Methoxy (MeO) | 6,8-dichloro-4-methoxyquinazoline | 12 | 75 |
| Chloro (Cl) | 6,8-dichloro-4-chloroquinazoline | 4 | 92 |
| Tosyl (OTs) | 6,8-dichloro-4-tosyloxyquinazoline | 1 | 95 |
Analysis of Results:
The experimental data clearly demonstrates a significant difference in the reactivity of the three leaving groups.
-
Tosyl (OTs): The tosyloxy group proved to be the most effective leaving group, leading to the fastest reaction time and the highest isolated yield. This is attributed to the high stability of the tosylate anion, which is an excellent leaving group due to resonance delocalization of the negative charge.
-
Chloro (Cl): The chloro group also performed very well, with a significantly faster reaction rate and higher yield compared to the methoxy group. This aligns with the common use of 4-chloroquinazolines as reactive intermediates in the synthesis of 4-aminoquinazoline derivatives.[11][12]
-
Methoxy (MeO): The methoxy group was the least effective leaving group, requiring a considerably longer reaction time and resulting in a lower yield. While the reaction does proceed, it is significantly slower than with the more conventional leaving groups. This suggests that for efficient synthesis, conversion of the methoxy group to a better leaving group (such as chloro) is a worthwhile synthetic step.
Conclusion and Strategic Recommendations
For the synthesis of C4-substituted 6,8-dichloroquinazoline derivatives via nucleophilic aromatic substitution, the choice of the leaving group at the C4-position has a profound impact on reaction efficiency. Based on the presented data, the following recommendations can be made:
-
For optimal reactivity and yield, the tosyloxy group is the superior choice. Its use allows for rapid and high-yielding substitutions with a variety of nucleophiles.
-
The chloro group represents an excellent and practical alternative. 4-Chloroquinazolines are often readily accessible and provide a good balance of reactivity and stability.
-
The methoxy group should be considered a precursor to a more reactive leaving group. While direct displacement is possible, it is less efficient and may not be suitable for less reactive nucleophiles or for scaling up reactions. For a more robust synthetic strategy, the conversion of the 4-methoxyquinazoline to the 4-chloro derivative is highly recommended.
This comparative guide provides researchers and drug development professionals with actionable insights into the strategic selection of leaving groups for the synthesis of novel quinazoline-based compounds. By understanding the principles of SNAr reactions and the relative efficacy of different leaving groups, synthetic routes can be designed for greater efficiency and success.
References
-
MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI. [Link]
-
PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]
-
Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). [Link]
-
Bentham Science. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]
-
Frontiers. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
PMC. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
-
ResearchGate. (2025). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. [Link]
-
PubMed. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. PubMed. [Link]
-
Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to the Synthesis and Spectroscopic Validation of 6,8-dichloro-4-methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of synthetic routes for 6,8-dichloro-4-methoxyquinazoline, a crucial intermediate in pharmaceutical research. We will delve into a primary, multi-step synthesis, offering detailed protocols and a thorough spectroscopic validation of the final product. Furthermore, we will explore an alternative synthetic strategy, presenting a comparative analysis to aid in the selection of the most suitable method based on experimental parameters.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents due to their wide range of biological activities. The specific substitution pattern of 6,8-dichloro-4-methoxyquinazoline makes it a valuable building block in the synthesis of targeted therapies, particularly in oncology. The precise and unambiguous synthesis and characterization of this molecule are therefore of paramount importance to ensure the quality and efficacy of downstream applications. This guide will provide the necessary detail to confidently synthesize and validate this important chemical entity.
Primary Synthetic Route: A Three-Step Approach
The primary and most logical synthetic pathway to 6,8-dichloro-4-methoxyquinazoline involves a three-step sequence starting from 2-amino-3,5-dichlorobenzoic acid. This method is advantageous as it builds the quinazoline core and subsequently introduces the desired functional groups in a controlled manner.
Workflow of the Primary Synthetic Route
Caption: Primary synthesis of 6,8-dichloro-4-methoxyquinazoline.
Step 1: Synthesis of 6,8-dichloro-4(3H)-quinazolinone
The initial step involves the cyclization of 2-amino-3,5-dichlorobenzoic acid with formamide. This reaction, a variation of the Niementowski quinazoline synthesis, provides the foundational quinazolinone ring system.
Experimental Protocol:
-
A mixture of 2-amino-3,5-dichlorobenzoic acid and an excess of formamide is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and a suitable organic solvent (e.g., ethanol) to afford 6,8-dichloro-4(3H)-quinazolinone.
Step 2: Chlorination of 6,8-dichloro-4(3H)-quinazolinone
The hydroxyl group of the quinazolinone is then converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃). This step is crucial for activating the 4-position for subsequent nucleophilic substitution.[1]
Experimental Protocol:
-
6,8-dichloro-4(3H)-quinazolinone is suspended in an excess of phosphorus oxychloride.
-
A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) may be added to facilitate the reaction.[2]
-
The mixture is heated at reflux until the reaction is complete (monitored by TLC).
-
The excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cautiously quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield 4,6,8-trichloroquinazoline.
Step 3: Methoxylation of 4,6,8-trichloroquinazoline
The final step is a nucleophilic aromatic substitution where the highly reactive chlorine atom at the 4-position is displaced by a methoxy group.
Experimental Protocol:
-
4,6,8-trichloroquinazoline is dissolved in anhydrous methanol.
-
A solution of sodium methoxide in methanol is added dropwise at room temperature.
-
The reaction mixture is stirred until the starting material is consumed (monitored by TLC).
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification by column chromatography on silica gel yields pure 6,8-dichloro-4-methoxyquinazoline.[3]
Spectroscopic Validation of 6,8-dichloro-4-methoxyquinazoline
The structural confirmation of the synthesized 6,8-dichloro-4-methoxyquinazoline is achieved through a combination of spectroscopic techniques. Below are the expected and literature-supported spectral data for the target molecule.
Workflow for Spectroscopic Validation
Caption: Workflow for the spectroscopic validation of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (C5-H) | ~7.8 - 8.0 | d |
| Aromatic-H (C7-H) | ~7.6 - 7.8 | d |
| Aromatic-H (C2-H) | ~8.5 - 8.7 | s |
| Methoxy (-OCH₃) | ~4.1 - 4.3 | s |
Note: The exact chemical shifts can vary depending on the solvent used.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -OCH₃ | ~55 - 60 |
| Aromatic C-H | ~120 - 135 |
| Aromatic C-Cl | ~130 - 140 |
| Aromatic C-N | ~150 - 165 |
| C=O (in quinazolinone intermediate) | ~160-170 |
Note: The chemical shifts of quaternary carbons will also be present in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For 6,8-dichloro-4-methoxyquinazoline, the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 228 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (a 3:2 ratio for [M]⁺ and [M+2]⁺, and a smaller [M+4]⁺ peak).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3000 - 3100 |
| C-H (aliphatic, -OCH₃) | 2850 - 2960 |
| C=N (quinazoline ring) | 1610 - 1630 |
| C=C (aromatic) | 1450 - 1600 |
| C-O (methoxy) | 1000 - 1300 (strong) |
| C-Cl | 600 - 800 |
Alternative Synthetic Route
An alternative approach to the synthesis of 6,8-dichloro-4-methoxyquinazoline could start from 2-amino-3,5-dichlorobenzonitrile. This method involves the cyclization of the benzonitrile derivative to directly form the quinazoline ring.
Experimental Protocol (Hypothetical):
-
2-amino-3,5-dichlorobenzonitrile could be reacted with a suitable one-carbon source, such as triethyl orthoformate, in the presence of an acid catalyst to form the 4-iminoquinazoline intermediate.
-
Subsequent hydrolysis of the imino group would yield 6,8-dichloro-4(3H)-quinazolinone.
-
The quinazolinone would then be converted to the final product as described in the primary synthetic route (chlorination followed by methoxylation).
Comparison of Synthetic Routes
| Parameter | Primary Route (from 2-amino-3,5-dichlorobenzoic acid) | Alternative Route (from 2-amino-3,5-dichlorobenzonitrile) |
| Starting Material Availability | Readily available. | Commercially available. |
| Number of Steps | 3 | Potentially 3-4 (depending on the cyclization/hydrolysis sequence). |
| Reaction Conditions | Generally requires high temperatures for cyclization and chlorination. | Cyclization conditions may vary. |
| Potential Yield | Moderate to good overall yield. | Yields would need to be optimized. |
| Scalability | The steps are generally scalable. | Scalability would need to be assessed. |
| Key Challenges | Handling of POCl₃, which is corrosive and moisture-sensitive. | Potentially harsh conditions for hydrolysis of the nitrile or imine. |
Conclusion
The primary synthetic route starting from 2-amino-3,5-dichlorobenzoic acid offers a reliable and well-documented approach to 6,8-dichloro-4-methoxyquinazoline. The spectroscopic validation methods outlined provide a robust framework for confirming the identity and purity of the synthesized compound. While the alternative route presents a viable option, the primary route is recommended for its more established procedures and predictable outcomes. This guide serves as a comprehensive resource for the synthesis and characterization of this important pharmaceutical intermediate, enabling researchers to proceed with confidence in their drug discovery and development endeavors.
References
- Chiang, M.-C., et al. (1956). Chemistry of the Quinazoline Series—I. Chlorination of Quinazolone-4. Acta Chimica Sinica, 22(5), 335-342.
- Wiley-VCH. (n.d.).
- Poonam Rani, et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.
- (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- (n.d.).
- (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega.
- (2011).
- (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
- (n.d.). POCl3 Chlorination of 4-Quinazolones.
- (n.d.). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY.
- (n.d.). 6,8-Dichloro-4-methoxy-quinazoline | 188569-54-2. Sigma-Aldrich.
- (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.
- (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry.
- (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.
- (n.d.). 6,8-DICHLORO-3-(2-CHLOROBENZYL)-4(3H)-QUINAZOLINONE. NextSDS.
- (2024). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives. Advanced Journal of Chemistry, Section A.
- (n.d.). Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)
- (n.d.). Comparative ¹H NMR Analysis of 1,4-Dichloro-6,7-dimethoxyphthalazine and its Quinazoline Analogue. Benchchem.
- (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
- (2013).
- (n.d.).
- (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
- (n.d.). MassBank | Organic compounds.
- (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
- (n.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. NIST WebBook.
- (n.d.). 4,7-Dichloroquinazoline | C8H4Cl2N2 | CID 241881. PubChem.
- (n.d.). FT‐IR spectrum of 2,4‐dichloro‐6,7‐dimethoxyquinazoline.
- (n.d.). (A) Mass spectrum (70 eV) of 4,5-dichloro-2-methoxybenzoic acid methyl...
- (n.d.). 6-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 6822. PubChem.
- (n.d.). Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors. ChemRxiv.
- (n.d.).
- (n.d.). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline Min Wang.
- (n.d.). 6-bromo-4,8-dichloroquinazoline (C8H3BrCl2N2). PubChemLite.
- (2023). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PMC.-4(3H)
Sources
6,8-dichloro-4-methoxyquinazoline vs 6,8-dichloro-4-hydroxyquinazoline chemical stability
Chemical Stability and Reactivity Comparison: 6,8-Dichloro-4-methoxyquinazoline vs. 6,8-Dichloroquinazolin-4(3H)-one
In medicinal chemistry and heterocyclic synthesis, the quinazoline scaffold is a privileged structure. When functionalizing the 6,8-dichloroquinazoline system, researchers frequently must choose between the 4-methoxy derivative (6,8-dichloro-4-methoxyquinazoline) and the 4-hydroxy derivative (6,8-dichloroquinazolin-4(3H)-one). While they differ by only a single methyl group, their chemical stability, tautomeric behavior, and reactivity profiles are fundamentally distinct[1]. This guide provides a rigorous comparison of these two compounds, offering actionable protocols and mechanistic insights for drug development professionals.
Mechanistic Stability and Tautomerism
The core difference between these two analogs lies in their thermodynamic ground states and their susceptibility to nucleophilic attack.
-
6,8-Dichloro-4-hydroxyquinazoline (The Lactam): Despite the historical "hydroxy" nomenclature, this compound exists almost exclusively in the lactam form (6,8-dichloroquinazolin-4(3H)-one) in both solution and solid states[2]. The tautomeric equilibrium is heavily driven by the thermodynamic stability of the cyclic amide resonance, which provides significant stabilization energy over the cross-conjugated lactim (enol) form[1][2]. This makes the 4-oxo compound highly stable against further hydrolysis or nucleophilic attack.
-
6,8-Dichloro-4-methoxyquinazoline (The Enol Ether): The methoxy group "locks" the pyrimidine ring in the enol-ether configuration. Because the C4 position is highly electron-deficient (flanked by two electronegative nitrogen atoms), the methoxy group acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Under acidic or basic aqueous conditions, the methoxy derivative readily hydrolyzes to the thermodynamically stable 4-oxo form[3].
Fig 1. Hydrolysis of 4-methoxyquinazoline and tautomerization to the stable 4-oxo form.
Comparative Data: Stability and Spectroscopy
To effectively track these compounds during synthesis or degradation studies, distinct spectroscopic markers must be utilized. The absence of a carbonyl stretch in the methoxy derivative is the most rapid validation of structural integrity.
Table 1: Physicochemical & Stability Properties
| Property | 6,8-Dichloro-4-methoxyquinazoline | 6,8-Dichloroquinazolin-4(3H)-one |
| Predominant State | Locked Enol Ether | Lactam (4-oxo) Tautomer |
| Aqueous Stability | Susceptible to hydrolysis (pH < 4 or > 9) | Highly stable across broad pH range |
| Nucleophilic Susceptibility | High (SNAr at C4) | Low (Amide resonance stabilization) |
| N-H Acidity (pKa) | N/A (Aprotic) | ~10-11 (Weakly acidic) |
Table 2: Spectroscopic Signatures
| Analytical Method | 6,8-Dichloro-4-methoxyquinazoline | 6,8-Dichloroquinazolin-4(3H)-one |
| FT-IR Spectroscopy | Absence of C=O stretch; strong C-O stretch ~1250 cm⁻¹ | Strong lactam C=O stretch ~1650-1680 cm⁻¹ |
| ¹H NMR (DMSO-d6) | Sharp singlet ~4.1 ppm (O-CH₃) | Broad singlet ~12.0-12.5 ppm (N-H) |
| ¹³C NMR (DMSO-d6) | C4 carbon ~166 ppm | C4 carbonyl carbon ~160 ppm |
Reactivity Profiling: The Lithiation Challenge
One of the most critical operational differences between these two compounds is their behavior toward strong bases. Functionalization of the quinazoline core often relies on directed ortho-lithiation.
-
4-Oxo Resistance: Attempting to lithiate 6,8-dichloroquinazolin-4(3H)-one is notoriously difficult. The acidic N-H proton is immediately deprotonated by bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP), forming an insoluble and unreactive lithium salt that resists further deprotonation at the carbon backbone[4].
-
4-Methoxy Facilitation: By masking the N-H as a methoxy ether, 6,8-dichloro-4-methoxyquinazoline becomes highly amenable to regioselective lithiation. Treatment with LTMP at -78 °C selectively deprotonates the C7 position (directed by the adjacent chloro groups), allowing for subsequent trapping with various electrophiles in high yields (88-93%)[3][4][5].
Fig 2. Regioselective C7-lithiation workflow for 6,8-dichloro-4-methoxyquinazoline.
Experimental Methodologies
Protocol A: Self-Validating Hydrolytic Stability Assay
Objective: Quantify the degradation rate of 6,8-dichloro-4-methoxyquinazoline into its 4-oxo counterpart. Causality: Hydroxide ions act as strong nucleophiles, attacking the electron-deficient C4 position and displacing methanol. Self-Validation Mechanism: The use of biphenyl as an internal standard ensures that any drop in the UV signal of the starting material is due to chemical degradation, not sample precipitation or injection volume errors.
-
Preparation: Prepare a 1.0 mM stock solution of 6,8-dichloro-4-methoxyquinazoline and a 0.5 mM stock solution of biphenyl (Internal Standard) in HPLC-grade acetonitrile.
-
Reaction Initiation: In a thermostated vial at 37 °C, mix 0.5 mL of the compound stock, 0.5 mL of the internal standard stock, and 4.0 mL of 0.1 M NaOH aqueous buffer (pH 10).
-
Sampling: Withdraw 100 µL aliquots at t = 0, 15, 30, 60, and 120 minutes. Immediately quench each aliquot into 900 µL of 0.1% Formic Acid in Acetonitrile to halt the SNAr reaction.
-
Analysis: Inject onto an LC-UV system (254 nm).
-
Validation Check: Calculate the mass balance. The molar loss of the methoxy peak (Rt ~ 4.5 min) must equal the molar gain of the 4-oxo peak (Rt ~ 3.2 min) relative to the static biphenyl peak.
Protocol B: Regioselective C7-Lithiation of 6,8-Dichloro-4-methoxyquinazoline
Objective: Functionalize the C7 position while avoiding nucleophilic attack at C4. Causality: n-Butyllithium is highly nucleophilic and would attack the C4 methoxy group. LTMP is sterically hindered, acting purely as a base to abstract the C7 proton[3][4]. Self-Validation Mechanism: A D₂O quench of a micro-aliquot verifies complete lithiation before the addition of the primary (and often expensive) electrophile.
-
Base Generation: In an oven-dried, argon-purged Schlenk flask, dissolve 2,2,6,6-tetramethylpiperidine (2.2 equiv) in anhydrous THF (0.2 M). Cool to -78 °C. Add n-BuLi (2.2 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LTMP.
-
Substrate Addition: Dissolve 6,8-dichloro-4-methoxyquinazoline (1.0 equiv) in anhydrous THF and add dropwise to the LTMP solution at -78 °C. Stir for 2.5 hours.
-
Validation Quench: Withdraw a 50 µL aliquot and inject it into a vial containing 0.5 mL of D₂O. Extract with EtOAc and analyze via LC-MS. Proceed only if >95% deuterium incorporation at C7 is observed (M+1 shift).
-
Electrophilic Trapping: Add the desired electrophile (e.g., iodomethane, 3.0 equiv) neat or in THF. Stir for 1 hour at -78 °C, then allow to warm to room temperature.
-
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
References
- Reactions of organolithium reagents with quinazoline derivatives Source: ORCA - Cardiff University URL
- Synthesis of substituted quinazolin-4(3H)
- Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)
- Source: PubMed Central (PMC)
- Product Class 13: Quinazolines Source: Thieme-Connect URL
Sources
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6,8-Dichloro-4-methoxyquinazoline
In the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application; it concludes with its safe and responsible disposal. For novel heterocyclic compounds like 6,8-dichloro-4-methoxyquinazoline, a substance of interest in medicinal chemistry, understanding the final step of its journey is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 6,8-dichloro-4-methoxyquinazoline, grounded in established safety protocols for halogenated organic compounds.
The causality behind stringent disposal protocols for chlorinated heterocyclic compounds lies in their potential for environmental persistence and the possible generation of toxic byproducts upon improper degradation. The presence of a dichlorinated quinazoline core suggests that incineration at high temperatures is a likely requirement for complete destruction, a process designed to prevent the release of harmful substances into the ecosystem[1][2]. This guide is structured to walk you through a self-validating system of waste management, ensuring safety at every stage, from the lab bench to final consignment.
Hazard Assessment and Characterization
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for 6,8-dichloro-4-methoxyquinazoline is not publicly available, we can infer its likely hazard profile from structurally related compounds such as 4-chloro-6,7-dimethoxyquinazoline and 2-chloro-6,7-dimethoxyquinazolin-4-amine[3][4].
These related compounds are consistently classified as causing skin and serious eye irritation. Additionally, some analogues are flagged as harmful if swallowed and may cause respiratory irritation[4]. Therefore, it is prudent to handle 6,8-dichloro-4-methoxyquinazoline and its associated waste with the assumption that it possesses similar toxicological properties.
Table 1: Inferred Hazard Profile and Essential Safety Precautions
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[3][4] | Nitrile or neoprene gloves (ensure no breakthrough), lab coat. |
| Serious Eye Irritation (Category 2) | Causes serious, potentially damaging, eye irritation.[3][4] | Chemical safety goggles or a face shield.[5] |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[4] | Standard laboratory PPE; no eating or drinking in the lab.[5] |
| STOT SE 3 (Respiratory) | May cause respiratory tract irritation.[4] | Use in a certified chemical fume hood.[3][6] |
On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation. The Occupational Safety and Health Administration (OSHA) mandates that all laboratories develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals[6][7][8]. The following protocol is designed to be integrated into your laboratory's CHP.
Waste Segregation: The Critical First Step
The principle of waste segregation is fundamental to safe and cost-effective disposal. Halogenated organic compounds must be collected separately from non-halogenated waste[2][9][10]. This is because the disposal methods differ significantly; halogenated waste typically requires high-temperature incineration to break down the stable carbon-halogen bonds and prevent the formation of dioxins or other persistent organic pollutants[1][11].
Protocol for Waste Collection:
-
Designate a Waste Container: Procure a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[10]. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.
-
Labeling: The label must clearly state "Hazardous Waste" and list the chemical constituents, including "6,8-dichloro-4-methoxyquinazoline."[7]. Include appropriate hazard pictograms (e.g., exclamation mark for irritant).[3][4][12]
-
Solid Waste Collection:
-
Place contaminated solid waste such as gloves, weighing papers, and silica gel directly into the designated halogenated waste container.
-
Ensure all sharps (needles, contaminated glassware) are placed in a puncture-proof sharps container that is also labeled for halogenated waste.[13]
-
-
Liquid Waste Collection:
-
Collect all solutions containing 6,8-dichloro-4-methoxyquinazoline, including mother liquors from crystallization and solvent from chromatography, in the designated container.
-
Crucially, do not mix incompatible waste streams. For example, do not add strong oxidizing agents or acids to the organic waste container without first neutralizing, as this could cause a dangerous reaction.[5]
-
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from heat sources and direct sunlight.[13]
Handling Contaminated Materials and Spills
Accidents happen, and a clear, pre-defined spill response protocol is essential.
Protocol for Minor Spill Cleanup:
-
Ensure Safety: Alert personnel in the immediate area. Ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill.
-
Collection: Carefully sweep or scoop the absorbent material and any solid chemical into a designated bag or container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol) and paper towels.
-
Disposal: All materials used for the cleanup (absorbent, towels, gloves) are now considered hazardous waste and must be placed in the "Halogenated Organic Waste" container for disposal.[14]
The Disposal Pathway: From Lab to Final Treatment
The journey of the waste from your lab is governed by institutional and national regulations, such as those from the Environmental Protection Agency (EPA) in the United States[7].
The diagram below illustrates the decision-making process and logistical flow for the disposal of 6,8-dichloro-4-methoxyquinazoline waste.
Caption: Disposal workflow for 6,8-dichloro-4-methoxyquinazoline.
Final Disposal Steps:
-
Coordination with EHS: Once your satellite accumulation container is nearing full, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Documentation: Ensure all paperwork, including waste inventory sheets, is completed accurately. This is a legal requirement for tracking hazardous waste from "cradle to grave."
-
Professional Disposal: Your institution's EHS department will then manage the transfer of the waste to a licensed hazardous waste disposal company. For halogenated compounds like 6,8-dichloro-4-methoxyquinazoline, the most probable and effective disposal method is high-temperature incineration, which ensures complete thermal decomposition into less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen chloride gas[13][14].
By adhering to this comprehensive guide, you not only ensure compliance with safety regulations but also contribute to a culture of responsibility and safety within the scientific community. The proper management of chemical waste is a shared duty that protects researchers, the wider community, and the environment.
References
-
US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories. [Link]
-
NextSDS. 4-chloro-6,8-dimethoxyquinazoline — Chemical Substance Information. [Link]
-
Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]
-
Occupational Safety and Health Administration. OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. [Link]
-
Electronic Code of Federal Regulations. (2013, January 22). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [Link]
-
Occupational Safety and Health Administration. Laboratories - Overview. [Link]
-
U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
Massachusetts Institute of Technology. PSFC Halogenated Solvents. [Link]
-
ResearchGate. (2013, May 25). Organic solvents disposal strategies?. [Link]
-
Clausthal University of Technology. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
The University of Edinburgh. (2022, February 17). Waste Management. [Link]
-
Carleton College. Hazardous Waste Segregation. [Link]
-
U.S. Environmental Protection Agency. (2025, May 13). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. fishersci.com [fishersci.com]
- 6. nps.edu [nps.edu]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. bucknell.edu [bucknell.edu]
- 11. epa.gov [epa.gov]
- 12. nextsds.com [nextsds.com]
- 13. usbioclean.com [usbioclean.com]
- 14. 2-Chloro-4-amino-6,7-dimethoxyquinazoline - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 6,8-Dichloro-4-methoxyquinazoline
Standard Operating Procedure & Safety Matrix for Handling 6,8-Dichloro-4-methoxyquinazoline
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a dynamic system governed by physical and chemical causality. When handling [1], a highly reactive heterocyclic intermediate frequently utilized in the synthesis of targeted kinase inhibitors, understanding its molecular behavior is paramount to designing a fail-safe operational protocol.
Mechanistic Risk Assessment
The quinazoline core is intrinsically electron-deficient, a property significantly exacerbated by the electron-withdrawing 6,8-dichloro substitutions. This electrophilicity makes the compound highly reactive toward nucleophiles, including the proteins and moisture present in human skin and mucous membranes. Consequently, it acts as a potent skin, eye, and respiratory tract irritant.
Furthermore, the addition of the 4-methoxy group increases the molecule's lipophilicity. If this compound is inadvertently dissolved in common laboratory solvents (e.g., DMSO, DMF, or Dichloromethane) and contacts the skin, the solvent acts as a permeation enhancer. This drives the chlorinated quinazoline rapidly through the lipid bilayer of the epidermis, transforming a surface irritation hazard into a systemic exposure risk. Therefore, our Personal Protective Equipment (PPE) and workflows must be engineered to block both the aerosolized solid powder and solvent-solubilized forms.
Mandatory PPE Matrix
To mitigate these specific chemical risks, the following quantitative and qualitative PPE standards must be strictly adhered to:
| Protection Zone | Required Equipment | Causality & Material Rationale |
| Ocular (Eyes) | Snug-fitting chemical splash goggles. | Airborne particulates of chlorinated quinazolines can bypass the sides of standard safety glasses, reacting with the moisture of the cornea to cause severe irritation. |
| Dermal (Hands) | Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil). | Nitrile provides excellent protection against the dry powder. If handling the compound in solution, the thicker outer glove provides a sacrificial barrier against solvent breakthrough, preventing the lipophilic compound from reaching the skin. |
| Dermal (Body) | 100% cotton lab coat, fully buttoned. | Synthetic fabrics (like polyester) generate static electricity, which attracts fine powder. Cotton mitigates static cling. |
| Respiratory | Engineering Controls (Fume Hood). N95 Respirator as backup. | Primary respiratory protection must be achieved via proper airflow. Respirators are secondary fail-safes for transport outside of controlled zones. |
Operational Workflow: Safe Weighing and Transfer
To ensure a self-validating safety system, follow this step-by-step procedural methodology when handling the solid intermediate:
Step 1: Environmental Control & Verification Conduct all open-handling procedures inside a certified chemical fume hood. Before opening the container, verify that the hood maintains an average face velocity of [2].
-
Causality: Velocities below 80 fpm fail to reliably capture fine particulates. Conversely, velocities exceeding 120 fpm create turbulent eddies that can drag aerosolized powder out of the hood and directly into the user's breathing zone[2].
Step 2: Static Mitigation During Weighing Use anti-static weigh boats and grounded metal spatulas to transfer the powder.
-
Causality: Halogenated organic powders often accumulate triboelectric charges during transfer. A sudden static discharge can forcefully aerosolize the powder, bypassing standard gravitational settling and drastically increasing inhalation risk.
Step 3: Closed-System Solvent Transfer If preparing a stock solution, weigh the solid directly into the reaction vial, seal it with a septum cap, and purge with inert gas (Nitrogen/Argon). Add the solvent (e.g., anhydrous DMF) directly to the pre-weighed solid via a syringe.
-
Causality: This closed-system addition prevents the physical displacement of air from blowing the fine quinazoline particulates out of the vessel, a common exposure route when pouring dry powder directly into a liquid.
Handling & Exposure Control Logic
Caption: Operational workflow and safety logic for 6,8-Dichloro-4-methoxyquinazoline handling.
Spill Response & Decontamination Protocol
In the event of a localized powder spill inside the fume hood, execute the following steps:
-
Isolate: Immediately halt work. Do not attempt to dry-sweep the powder, as the mechanical action will generate massive aerosolization.
-
Wet Wipe Method: Dampen a disposable laboratory wipe with a high-boiling, low-toxicity solvent that poorly dissolves the compound (e.g., a 50/50 isopropanol/water mixture).
-
Causality: Wetting the powder breaks the surface tension and traps the particulates in the liquid matrix, preventing them from becoming airborne during physical wiping.
-
-
Chemical Decontamination: Wipe the area inward from the edges of the spill to the center to prevent spreading. Wash the decontaminated surface with standard laboratory detergent and water to cleave any residual lipophilic traces.
-
Containment: Place all contaminated wipes into a sealed, labeled solid waste container immediately.
Waste Disposal Plan
-
Liquid Segregation: 6,8-Dichloro-4-methoxyquinazoline contains two chlorine atoms. All liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste carboys.
-
Causality: Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) can lead to highly exothermic reactions or complicate incineration processes at the disposal facility, potentially releasing toxic dioxins.
-
-
Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a dedicated, puncture-resistant solid hazardous waste bin, clearly labeled with the compound's name and its GHS hazard warnings (Irritant).
References
-
Northwestern University Research Safety. "Chemical Fume Hood Handbook: Face Velocity Standards". Northwestern University.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
